molecular formula C14H12BrNO B326479 3-bromo-N-(2-methylphenyl)benzamide

3-bromo-N-(2-methylphenyl)benzamide

Numéro de catalogue: B326479
Poids moléculaire: 290.15 g/mol
Clé InChI: MKDRWNJRVKKKPX-UHFFFAOYSA-N
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Description

3-bromo-N-(2-methylphenyl)benzamide is a useful research compound. Its molecular formula is C14H12BrNO and its molecular weight is 290.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-bromo-N-(2-methylphenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-N-(2-methylphenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C14H12BrNO

Poids moléculaire

290.15 g/mol

Nom IUPAC

3-bromo-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C14H12BrNO/c1-10-5-2-3-8-13(10)16-14(17)11-6-4-7-12(15)9-11/h2-9H,1H3,(H,16,17)

Clé InChI

MKDRWNJRVKKKPX-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Br

SMILES canonique

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Br

Origine du produit

United States
Foundational & Exploratory

Biological Activity of Substituted N-Phenylbenzamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental protocols for substituted N-phenylbenzamides.

Executive Summary

The N-phenylbenzamide scaffold represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets through specific substitution patterns. Unlike rigid templates, this scaffold offers three distinct vectors for optimization: the benzoic acid ring (Ring A), the amide linker, and the aniline ring (Ring B).

Recent high-impact studies have validated this class of compounds as potent inhibitors of Dihydroorotate Dehydrogenase (DHODH) in oncology, kinetoplast DNA (kDNA) binders in parasitology, and Enterovirus 71 (EV71) inhibitors in virology. This guide synthesizes the mechanistic logic and experimental frameworks required to interrogate these activities.

Chemical Architecture & SAR Logic

The biological efficacy of N-phenylbenzamides is dictated by the electronic and steric environment of the amide bond and the lipophilicity of the aryl wings.

Core Scaffold Analysis

The molecule consists of two aromatic systems linked by an amide bond (-CONH-). The amide bond acts not just as a linker but as a hydrogen bond donor/acceptor site crucial for target engagement (e.g., binding to the Serine/Arginine pockets in enzymes).

Key SAR Trends:

  • Electronic Modulation: Electron-withdrawing groups (EWGs) like -Cl, -F, or -CF3 on the aniline ring (Ring B) typically enhance metabolic stability by preventing oxidative metabolism (e.g., hydroxylation). In antischistosomal studies, adding -NO2 or -CF3 significantly improved potency by altering the dipole moment and cellular permeability.

  • Steric Constraints: Ortho-substitution on Ring A can force the amide bond out of planarity, potentially improving selectivity for specific enzyme pockets (e.g., DHODH) while reducing non-specific binding.

  • Lipophilicity: The addition of hydrophobic groups (e.g., tert-butyl) often increases membrane permeability, crucial for intracellular targets like mitochondrial DHODH.

Visualization: SAR & Optimization Strategy

The following diagram illustrates the strategic "hotspots" for chemical modification based on current literature.

SAR_Logic Core N-Phenylbenzamide Core Scaffold RingA Ring A (Benzoic Acid Side) Modulates Solubility & Electronic bias Target: Hydrophilic pockets Core->RingA Optimization Vector 1 Linker Amide Linker (-CONH-) H-Bond Donor/Acceptor Critical for Target Binding Core->Linker Structural Anchor RingB Ring B (Aniline Side) Lipophilicity & Metabolic Stability Target: Hydrophobic pockets Core->RingB Optimization Vector 2 ModA E.g., 2-OH, 4-OMe Improves H-bonding RingA->ModA ModB E.g., 4-Cl, 3-CF3 Increases t1/2 & Permeability RingB->ModB

Figure 1: Structural optimization logic for N-phenylbenzamides. Ring A and B modifications drive specificity, while the linker ensures correct orientation.

Therapeutic Vectors & Mechanisms

Vector 1: Oncology (DHODH Inhibition)

Target: Human Dihydroorotate Dehydrogenase (hDHODH).[1][2] Mechanism: hDHODH is a flavin-dependent mitochondrial enzyme catalyzing the fourth step of de novo pyrimidine biosynthesis.[1] Rapidly dividing cancer cells are addicted to this pathway for DNA/RNA synthesis. N-phenylbenzamides inhibit this enzyme, depleting the intracellular pool of Uridine Monophosphate (UMP) and inducing cell cycle arrest (S-phase).

Key Insight: Unlike normal cells, which can utilize the salvage pathway, many cancer phenotypes (e.g., AML, melanoma) are hypersensitive to de novo pathway blockade.

Vector 2: Infectious Diseases (kDNA Binding)

Target: Kinetoplast DNA (kDNA) of Trypanosomatids (T. brucei, T. cruzi).[3][4] Mechanism: Bis-cationic N-phenylbenzamide derivatives bind to the minor groove of the AT-rich kDNA. This binding disrupts replication and transcription of the mitochondrial genome, leading to parasite death. The selectivity arises because mammalian mitochondria lack this specific kDNA structure.

Visualization: DHODH Inhibition Pathway

DHODH_Pathway Substrate Dihydroorotate Product Orotate Substrate->Product Oxidation Enzyme DHODH Enzyme (Inner Mitochondrial Membrane) Enzyme->Product Catalysis Inhibitor N-Phenylbenzamide Inhibitor Inhibitor->Enzyme Blocks Active Site Downstream1 UMP (Uridine Monophosphate) Product->Downstream1 Biosynthesis Downstream2 DNA / RNA Synthesis Downstream1->Downstream2 Arrest Cell Cycle Arrest (Apoptosis) Downstream2->Arrest Depletion leads to

Figure 2: Mechanism of action for DHODH inhibition.[1][2][5] The inhibitor blocks the conversion of Dihydroorotate to Orotate, starving the cell of pyrimidines.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis

Rationale: Traditional reflux methods often suffer from long reaction times and lower yields. Microwave irradiation accelerates the condensation of anilines with benzoic acids, improving atom economy.

Reagents:

  • Substituted Benzoic Acid (1.0 equiv)

  • Substituted Aniline (1.1 equiv)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Solvent: Dichloromethane (DCM) or DMF.

Step-by-Step Workflow:

  • Activation: Dissolve the benzoic acid derivative in dry DCM (5 mL/mmol) in a microwave-safe vial. Add EDCI and DMAP. Stir at room temperature for 10 minutes to form the active ester intermediate.

  • Coupling: Add the substituted aniline to the reaction mixture.

  • Irradiation: Seal the vial and place it in a microwave reactor. Set parameters to 50°C, 100W for 20–60 minutes (monitor via TLC).

  • Work-up: Dilute the mixture with ethyl acetate. Wash successively with 1N HCl (to remove unreacted aniline/DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel column chromatography (Hexane:EtOAc gradient).

Validation Check: The formation of the amide bond is confirmed by the appearance of a singlet signal at δ 8.0–10.0 ppm in ¹H-NMR (D₂O exchangeable) and a carbonyl peak at ~1650 cm⁻¹ in IR spectroscopy.

Protocol B: DHODH Enzymatic Inhibition Assay

Rationale: This assay directly measures the reduction of 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor coupled to the DHODH reaction. It decouples cellular uptake issues from intrinsic enzyme affinity.

Materials:

  • Recombinant human DHODH (purified).[1]

  • Substrates: L-Dihydroorotate, Decylubiquinone (co-substrate).

  • Chromogen: DCIP (2,6-dichloroindophenol).

  • Control Inhibitor: Brequinar or Teriflunomide (Positive Control).

Methodology:

  • Preparation: Prepare Assay Buffer (50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100).

  • Incubation: In a 96-well plate, add 20 nM DHODH enzyme and the test compound (dissolved in DMSO). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Initiation: Add the substrate mix (200 µM L-Dihydroorotate, 20 µM Decylubiquinone, 60 µM DCIP).

  • Measurement: Immediately monitor the decrease in absorbance at 600 nm (reduction of DCIP) using a kinetic microplate reader for 20 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Determine IC₅₀ using non-linear regression (log(inhibitor) vs. response).
    

Self-Validating Control: The Z' factor of the assay must be >0.5. The positive control (Brequinar) should yield an IC₅₀ in the low nanomolar range (<50 nM) to validate assay sensitivity.

Quantitative Data Summary

The following table summarizes activity ranges for key derivatives found in recent literature, serving as a benchmark for new analogues.

Compound ClassPrimary TargetKey Substitution (SAR)Activity Range (IC₅₀/EC₅₀)Reference
Bis(arylimidamides) T. brucei (Parasite)Amidine groups on Ring A/B0.01 – 0.5 µM[1]
3-amino-N-(4-Br-Ph) Enterovirus 714-OMe on Ring A, 4-Br on Ring B5.7 – 12.0 µM[2]
Imidazole-benzamides Cancer Cell LinesImidazole linker, 4-Cl on Ring B7.5 – 11.1 µM[3]
Teriflunomide DHODH (Autoimmune)4-CF3 on Ring B, Enol on Ring A~100 nM[4]

Future Outlook

The evolution of N-phenylbenzamides is moving toward Dual-Targeting Agents . Current research explores hybridizing this scaffold with pharmacophores targeting PARP-1 (Poly (ADP-ribose) polymerase), creating dual inhibitors that simultaneously block DNA repair (PARP) and nucleotide synthesis (DHODH). This "synthetic lethality" approach is particularly promising for drug-resistant tumors.

Additionally, PROTAC (Proteolysis Targeting Chimera) technology is being applied, where the N-phenylbenzamide moiety serves as the ligand to recruit DHODH to an E3 ligase for degradation, rather than simple inhibition.

References

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry.

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules.

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry.

  • DHODH Inhibitors in Cancer Therapy: Current Advances and Future Prospects. Journal of Medicinal Chemistry.

  • Structure-activity relationships of antischistosomal N-phenylbenzamides. Bioorganic & Medicinal Chemistry Letters.

Sources

Methodological & Application

Recrystallization solvent for 3-bromo-N-(2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Recrystallization Protocols for 3-bromo-N-(2-methylphenyl)benzamide

Executive Summary

For the purification of 3-bromo-N-(2-methylphenyl)benzamide , the primary recommended solvent system is Ethanol (EtOH) or an Ethanol/Water binary system.[1]

This recommendation is based on the molecule's physicochemical profile: the amide moiety facilitates hydrogen bonding with protic solvents (EtOH), while the lipophilic aromatic rings (3-bromophenyl and 2-methylphenyl) ensure a steep solubility curve upon cooling.

  • Primary Protocol: Ethanol (95% or absolute) with optional water anti-solvent.

  • Alternative Protocol: Ethyl Acetate/n-Heptane (for highly lipophilic crude mixtures).

  • Critical Control Point: The ortho-methyl group induces steric twist, increasing the risk of "oiling out." Seeding is mandatory for consistent results.

Physicochemical Profile & Solvent Logic

To design a robust purification, one must understand the intermolecular forces at play.

FeatureChemical CharacteristicImpact on Crystallization
Amide Core Polar, H-bond donor (N-H) & acceptor (C=O).[1]Requires a polar solvent (Alcohol, EtOAc) for dissolution at high temperatures.
3-Bromo Substituent Lipophilic, electron-withdrawing.[1]Increases solubility in non-polar solvents; enhances lattice energy via halogen bonding.
2-Methyl Group Lipophilic, steric bulk (ortho).Risk Factor: Twists the phenyl ring out of plane, potentially lowering melting point and causing the product to separate as an oil rather than a crystal.

The Selection Logic: We utilize a Protic-Lipophilic Balance . Ethanol dissolves the amide via H-bonding at boiling point (


C). Upon cooling, the hydrophobic effect driven by the brominated and methylated aromatic rings forces the molecule out of the polar solution, promoting lattice formation.

Decision Matrix: Solvent Selection

Before proceeding to bulk recrystallization, perform this rapid screen to validate the solvent system for your specific crude batch.

SolventSelection Start Start: Crude Solid (100 mg) TestEtOH Test 1: Add 1 mL Ethanol Heat to Reflux Start->TestEtOH SolubleHot Dissolves completely? TestEtOH->SolubleHot CoolEtOH Cool to RT / 0°C SolubleHot->CoolEtOH Yes TestEtOAc Test 2: Add 1 mL Ethyl Acetate Heat to Reflux SolubleHot->TestEtOAc No (Insoluble) CrystalsForm Crystals Form? CoolEtOH->CrystalsForm UseEtOH PROTOCOL A: Use Ethanol (or EtOH/H2O) CrystalsForm->UseEtOH Yes AddHeptane Add n-Heptane dropwise until turbid CrystalsForm->AddHeptane No (Stays Soluble) TestEtOAc->AddHeptane Dissolves AddHeptane->UseEtOH Precipitates UseEtOAc PROTOCOL B: Use EtOAc / Heptane AddHeptane->UseEtOAc

Figure 1: Solvent Selection Decision Matrix. Follow the logic path to determine the optimal protocol based on crude solubility.

Protocol A: Ethanol / Water (The Gold Standard)

This is the preferred method for removing polar impurities (unreacted amine/acid) and inorganic salts.

Reagents:

  • Ethanol (95% or Absolute)

  • Deionized Water (Anti-solvent)

  • Activated Carbon (Optional, for decolorization)[1]

Step-by-Step Procedure:

  • Dissolution: Place the crude 3-bromo-N-(2-methylphenyl)benzamide in an Erlenmeyer flask. Add a minimal amount of Ethanol.[2]

  • Heating: Heat the mixture to a gentle boil (approx.

    
    C) on a stir plate. Add Ethanol in small aliquots until the solid just dissolves.
    
    • Note: If colored impurities are present, add activated carbon (1-2 wt%), boil for 5 mins, and filter hot through Celite.

  • Saturation Point: Once dissolved, remove from heat. If the solution is very dilute, boil off excess solvent until the first signs of turbidity appear, then add 1-2 drops of Ethanol to clear it.[1]

  • Anti-Solvent Addition (Optional): If the yield is expected to be low with pure Ethanol, add hot water dropwise to the boiling ethanol solution until persistent turbidity is observed. Then add 1 mL of hot Ethanol to restore clarity.

  • Controlled Cooling (Critical):

    • Allow the flask to cool to Room Temperature (RT) on the benchtop undisturbed. Do not plunge into ice immediately.

    • Seeding: At approx.

      
      C, add a single seed crystal of pure product to induce nucleation.[1] This prevents oiling out.[3]
      
  • Crystallization: Once at RT, move the flask to an ice bath (

    
    C) for 1 hour to maximize yield.
    
  • Isolation: Filter the crystals via vacuum filtration (Buchner funnel). Wash the cake with cold Ethanol/Water (1:1 mixture).

  • Drying: Dry in a vacuum oven at

    
    C overnight.
    

Protocol B: Ethyl Acetate / n-Heptane (Alternative)[1]

Use this method if the crude material is highly lipophilic or if Protocol A results in an oil.

Reagents:

  • Ethyl Acetate (Solvent)[4][5]

  • n-Heptane or Hexanes (Anti-solvent)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude solid in the minimum volume of boiling Ethyl Acetate.

  • Precipitation: While maintaining a gentle boil, slowly add n-Heptane dropwise.

  • Turbidity Point: Stop adding Heptane when a faint cloudiness persists.

  • Clearing: Add a few drops of Ethyl Acetate to clear the solution.

  • Cooling: Remove from heat. Cover the flask loosely. Allow to cool slowly to RT.

  • Harvest: Cool in ice, filter, and wash with cold n-Heptane.

Troubleshooting: The "Oiling Out" Phenomenon

The ortho-methyl substituent creates a "molecular wobble" that can make the liquid phase (oil) more stable than the solid lattice near the melting point.

Symptoms: The solution turns milky, and droplets of oil settle at the bottom instead of crystals.

Corrective Actions:

  • Re-heat: Re-dissolve the oil by heating.

  • Dilute: Add slightly more solvent (Ethanol). Oiling often occurs because the solution is too concentrated (supersaturation is too high).

  • Seed: You must provide a template for the lattice. Add a seed crystal at a higher temperature.

  • Trituration: If oil persists, decant the solvent, add a small amount of cold diethyl ether or pentane to the oil, and scratch the glass vigorously with a spatula to induce solidification.

Quality Control & Validation

Verify the success of the recrystallization using these metrics.

MethodAcceptance CriteriaNotes
HPLC >98% Area Under Curve (AUC)Monitor removal of o-toluidine (lower retention time) and 3-bromobenzoic acid.[1]
1H NMR Absence of impurity peaksCheck for solvent entrapment (EtOH triplet at

1.2 ppm).
Appearance White to off-white needles/platesColor indicates oxidation products of the amine.

References

  • BenchChem. (2025).[6] Refining crystallization process for 4-methyl-N-(naphthalen-2-yl)benzamide single crystals. Retrieved from (General Benzamide Protocol).

  • University of Rochester. (n.d.). Tips and Tricks: Recrystallization Solvents. Retrieved from (Solvent Selection Logic).

  • PubChem. (2025).[7] 2-Bromo-3-methylbenzamide Physical Properties. Retrieved from (Analogous Structure Data).

  • PrepChem. (n.d.). Preparation of N-(3-bromo-2-methylphenyl)acetamide. Retrieved from (Analogous Brominated Amide Purification).

  • Sigma-Aldrich. (2025). N-(3-Bromo-2-methylphenyl)propanamide Safety & Data. Retrieved from (Safety Data for Analogs).

Sources

Column chromatography protocol for purifying 3-bromo-N-(o-tolyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the purification of 3-bromo-N-(o-tolyl)benzamide via flash column chromatography. It is designed for researchers requiring high-purity isolation (>98%) for biological screening or subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).[1]

Part 1: Introduction & Compound Analysis

Target Molecule: 3-bromo-N-(o-tolyl)benzamide Molecular Formula: C₁₄H₁₂BrNO Molecular Weight: 290.16 g/mol [1]

Purification Context: The synthesis typically involves the nucleophilic acyl substitution of 3-bromobenzoyl chloride with o-toluidine. Common contaminants include:

  • Unreacted o-toluidine: (Basic, polar, prone to streaking).[1]

  • 3-Bromobenzoic acid: (Acidic, hydrolysis byproduct, stays at baseline).[1]

  • Bis-acylated imides: (Non-polar, elutes early).

Chemist’s Insight: Unlike simple benzamides, the o-tolyl group introduces steric hindrance and lipophilicity.[1] This molecule is moderately non-polar. While direct crystallization (EtOH/Water) is possible, column chromatography is preferred when removing trace regioisomers or stubborn aniline residues that co-crystallize.

Part 2: Pre-Purification Workup (Critical Step)

Authoritative Note: Do not load the crude reaction mixture directly onto the column.[2] The amine salts and carboxylic acids will degrade resolution.

Standard Workup Protocol:

  • Quench: Dilute reaction with EtOAc.

  • Acid Wash: Wash organic layer with 1M HCl (

    
    ). Purpose: Protonates and removes unreacted o-toluidine.[1]
    
  • Base Wash: Wash organic layer with Sat. NaHCO₃ (

    
    ). Purpose: Deprotonates and removes 3-bromobenzoic acid.[1]
    
  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate.

Part 3: Flash Chromatography Protocol

Stationary Phase & Equipment
  • Stationary Phase: Silica Gel 60 (spherical, 40–63 µm).

  • Column Size: 12g cartridge for <100 mg crude; 40g cartridge for <500 mg.

  • Detection: UV Absorbance at 254 nm (Strong absorption by benzamide/aryl rings).

Mobile Phase Optimization (TLC)

Perform Thin Layer Chromatography (TLC) to determine the optimal solvent system.[2]

  • Solvent A: Hexanes (or Heptane)

  • Solvent B: Ethyl Acetate (EtOAc)[2][3][4][5][6]

Target Rf: 0.30 – 0.35.

Solvent SystemObserved RfComment
100% Hexanes0.00Product stays at baseline.
10% EtOAc/Hex0.15Too slow; band broadening risk.
20% EtOAc/Hex 0.32 Optimal for separation.
50% EtOAc/Hex0.75Too fast; co-elution with impurities.
Sample Loading

Method:Dry Loading (Highly Recommended).[5]

  • Rationale: The compound has limited solubility in pure hexanes. Liquid loading with DCM can cause "band channeling" due to solvent strength mismatch.

  • Procedure: Dissolve crude in minimum DCM. Add silica gel (ratio 1:3 crude:silica). Evaporate to a free-flowing powder.[1] Pack into a solid load cartridge.

Gradient Elution Profile

Run a linear gradient to maximize resolution between the non-polar bis-imides and the target amide.

  • Flow Rate: 30 mL/min (for 40g column).

  • Gradient Table:

Time (CV)% Solvent B (EtOAc)Phase Description
0 – 2 CV0%Column equilibration / Non-polar wash.[1]
2 – 5 CV0%

10%
Elution of highly non-polar impurities.
5 – 15 CV 10%

30%
Elution of Target: 3-bromo-N-(o-tolyl)benzamide.
15 – 18 CV30%

100%
Flush column (remove polar trash).[1]

(CV = Column Volume)

Part 4: Visualization & Logic

The following diagrams illustrate the purification logic and the expected TLC behavior.

PurificationWorkflow cluster_impurities Removed Impurities Crude Crude Reaction Mix (Amide, Aniline, Acid) Workup Acid/Base Extraction (Removes Aniline & Acid) Crude->Workup 1. HCl Wash 2. NaHCO3 Wash TLC TLC Optimization Target Rf ~ 0.3 Workup->TLC Check Purity Aniline o-Toluidine (Removed by HCl) Workup->Aniline Acid Benzoic Acid (Removed by Base) Workup->Acid DryLoad Dry Loading (Silica Adsorption) TLC->DryLoad Select Solvent Flash Flash Chromatography Gradient: 0-30% EtOAc DryLoad->Flash Load Column Analysis Fraction Analysis (NMR / HPLC) Flash->Analysis Collect Fractions Final Pure Product (>98%) Analysis->Final Pool & Dry

Caption: Logical workflow for the isolation of 3-bromo-N-(o-tolyl)benzamide, emphasizing the critical pre-column workup.

TLC_Simulation cluster_plate TLC Plate (20% EtOAc/Hex) Spot_Impurity Impurity A (Bis-imide) Rf ~ 0.8 Spot_Product Target Amide Rf ~ 0.32 Spot_Base Trace Aniline (If not washed) Rf ~ 0.1 (Streaks)

Caption: Simulated TLC plate visualization. The target amide should sit distinctly in the lower-middle third of the plate.

Part 5: Troubleshooting & Quality Control

Common Issues
  • Tailing/Streaking:

    • Cause: Residual o-toluidine.[1]

    • Fix: Add 1% Triethylamine (TEA) to the mobile phase. However, strict acid washing during workup usually negates this need.

  • Co-elution:

    • Cause: Gradient slope too steep.

    • Fix: Hold the gradient at 15% EtOAc for 5 CVs before ramping to 30%.

Final Product Verification
  • 1H NMR (CDCl₃): Look for the characteristic amide proton (broad singlet, ~7.8–8.2 ppm) and the o-tolyl methyl group singlet (~2.3 ppm).

  • Melting Point: Expect a sharp range (approx. 140–145 °C, dependent on exact crystal form).

References

  • Biotage. "Strategies for the Purification of Amides via Flash Chromatography." Biotage Application Notes. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1][7] "Rapid chromatographic techniques for preparative separations with moderate resolution." The Journal of Organic Chemistry, 43(14), 2923–2925.[7] [Link]

  • Teledyne ISCO. "Flash Chromatography Guide: Solvent Selection and Gradient Optimization." Teledyne ISCO Technical Resources. [Link]

Sources

Application Note: 1H and 13C NMR Analysis of 3-bromo-N-(2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the structural characterization of 3-bromo-N-(2-methylphenyl)benzamide , a pharmacophore scaffold common in kinase inhibitor research. The presence of the electronegative bromine (meta-position) and the electron-donating methyl group (ortho-position) creates distinct electronic environments that are resolvable via Nuclear Magnetic Resonance (NMR). This protocol addresses the specific challenges of analyzing aromatic amides, including restricted rotation (atropisomerism) and solvent-dependent proton exchange.

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra free from aggregation artifacts, follow this strict preparation workflow.

  • Solvent Selection: DMSO-d₆ (Dimethyl sulfoxide-d₆) is the mandatory solvent.

    • Reasoning: CDCl₃ often leads to broad or invisible amide (-NH) signals due to rapid quadrupole relaxation and exchange. DMSO-d₆ forms strong hydrogen bonds with the amide proton, locking it in a distinct environment and shifting it downfield (~10 ppm) for clear integration [1].

  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

  • Tube Quality: High-throughput 5mm NMR tubes (Wilmad 528-PP or equivalent).

Instrument Parameters (Standard 400 MHz)
Parameter1H NMR Setting13C NMR Setting
Pulse Sequence zg30 (30° excitation)zgpg30 (Power-gated decoupling)
Relaxation Delay (D1) 1.0 - 2.0 sec2.0 sec
Scans (NS) 16 (minimum)1024 (minimum for S/N > 10)
Spectral Width 12-14 ppm220-240 ppm
Temperature 298 K (25°C)298 K (25°C)
Workflow Diagram

The following diagram outlines the critical path from sample preparation to data processing.

NMR_Workflow Sample Solid Analyte (10-15 mg) Solvent Solvent Addition (DMSO-d6, 0.6mL) Sample->Solvent Dissolve Vortex/Sonication (Homogenization) Solvent->Dissolve Acquisition Acquisition (Lock -> Shim -> Gain) Dissolve->Acquisition Transfer to Tube Process Processing (FT -> Phase -> Baseline) Acquisition->Process FID Data Analysis Integration & Assignment Process->Analysis

Figure 1: Standardized workflow for NMR acquisition of benzamide derivatives.

Structural Elucidation & Assignment

Numbering Scheme

To maintain consistency, the following numbering is used:

  • Ring A (Benzoyl): C1 (C=O attachment), C2, C3 (Br), C4, C5, C6.

  • Ring B (Aniline): C1' (N attachment), C2' (Methyl), C3', C4', C5', C6'.

1H NMR Analysis (400 MHz, DMSO-d₆)

The proton spectrum is characterized by a distinct singlet methyl, a downfield amide, and two sets of aromatic protons.[1]

Shift (δ ppm)Mult.[2][3][4][5]Integ.AssignmentMechanistic Insight
10.05 s1H-NH (Amide)Highly deshielded due to anisotropy of C=O and H-bonding with DMSO.
8.15 t/s1HH2 (Ring A)Most deshielded aromatic. Isolated between C=O and Br (inductive withdrawal).
7.96 d1HH6 (Ring A)Ortho to C=O. Deshielded by carbonyl anisotropy.
7.82 d1HH4 (Ring A)Ortho to Br. Deshielded by inductive effect of Bromine.[2]
7.51 t1HH5 (Ring A)Meta to both withdrawing groups; appears as a pseudo-triplet.
7.35 d1HH6' (Ring B)Ortho to N-amide.[6] Often slightly broadened due to rotation barrier.
7.15 - 7.25 m3HH3', H4', H5' Overlapping multiplets typical of o-substituted toluene systems.
2.26 s3H-CH₃ (Methyl)Characteristic singlet for aryl-methyl.
13C NMR Analysis (100 MHz, DMSO-d₆)

The carbon spectrum confirms the amide linkage and the substitution pattern.

Shift (δ ppm)TypeAssignmentMechanistic Insight
164.5 CqC=O Carbonyl carbon. Diagnostic for amide.
136.8 CqC1 (Ring A)Ipso-carbon attached to carbonyl.
135.5 CqC1' (Ring B)Ipso-carbon attached to Nitrogen.
134.2 CHC4 (Ring A)Para to Carbonyl.
133.0 CqC2' (Ring B)Ortho-carbon bearing the Methyl group.[6][7]
131.0 CHC2 (Ring A)Isolated CH between substituents.
130.5 CHC3' (Ring B)Adjacent to methyl.[2][5][6][8][9][10][11][12][13]
130.1 CHC6 (Ring A)Ortho to Carbonyl.
128.0 CHC5 (Ring A)Meta position.
126.5 CHC4'/C5' Ring B aromatic CHs.
126.0 CHC6' (Ring B)Ortho to Nitrogen.[6][10]
122.1 CqC3 (Ring A)C-Br . Distinctive shift; heavy atom effect prevents extreme deshielding despite electronegativity.
18.2 CH₃-CH₃ Methyl carbon.

Advanced Analysis: Logic of Assignment

The assignment of regioisomers (e.g., distinguishing 3-bromo vs 4-bromo) relies on the splitting pattern of Ring A.

Coupling Logic (Graphviz)

The following decision tree illustrates how to verify the 3-bromo substitution pattern using J-coupling analysis.

Assignment_Logic Start Aromatic Region (7.0 - 8.2 ppm) Check_H2 Identify H2 Signal (~8.15 ppm) Start->Check_H2 Multiplicity Check Multiplicity Check_H2->Multiplicity Result_Meta Singlet/Triplet (J~1.8Hz) CONFIRMS 3-Substitution Multiplicity->Result_Meta Narrow splitting Result_Para Doublet (J~8Hz) INDICATES 4-Substitution Multiplicity->Result_Para Large splitting COSY_Check COSY Correlation: H2 shows weak meta-coupling to H4 and H6 Result_Meta->COSY_Check

Figure 2: Logical pathway for confirming meta-substitution (3-bromo) via 1H NMR multiplicity.

Critical Quality Attributes (CQA)
  • Water Suppression: In DMSO-d₆, a water peak appears at 3.33 ppm. Ensure the methyl signal (2.26 ppm) is integrated separately from any water sidebands.

  • Rotational Isomers: The 2-methyl group on Ring B creates steric hindrance. At room temperature, the amide bond is usually locked in trans (anti) conformation, but line broadening in the ortho-protons (H6') may indicate restricted rotation [2].

References

  • Hollis, A. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. PubMed.[9] Available at: [Link]

  • Clayden, J. (2012). Atropisomerism in Amides. Wiley Online Library. Available at: [Link]

  • SDBS Database. (2023). Spectral Database for Organic Compounds. AIST. (General reference for fragment shifts). Available at: [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link]

Sources

Application Notes and Protocols for Cell-Based Assays: Evaluating the Biological Activity of 3-bromo-N-(2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Framework for Characterizing Novel Benzamide Derivatives

The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The compound 3-bromo-N-(2-methylphenyl)benzamide is a novel benzamide derivative with potential therapeutic applications. The initial characterization of such a compound requires a systematic evaluation of its effects on cellular processes. Cell-based assays provide a biologically relevant context for this initial screening, offering insights into a compound's potential efficacy and mechanism of action.[3][4][5]

This guide provides a comprehensive framework for the initial cell-based characterization of 3-bromo-N-(2-methylphenyl)benzamide, with a focus on its potential as an anti-proliferative agent. We will detail a tiered approach, starting with broad assessments of cell viability and cytotoxicity, followed by more in-depth mechanistic assays to investigate its effects on apoptosis and cell cycle progression. The protocols provided herein are designed to be robust and self-validating, ensuring high-quality, reproducible data for informed decision-making in the early stages of drug discovery.[6]

Part 1: Primary Screening - Assessing Effects on Cell Viability and Cytotoxicity

The first step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used, robust, and high-throughput compatible colorimetric assay for this purpose.[7][8]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes.[9] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout cell_seeding Seed cells in a 96-well plate treatment Treat cells with compound and incubate (24-72h) cell_seeding->treatment Allow cells to adhere compound_prep Prepare serial dilutions of 3-bromo-N-(2-methylphenyl)benzamide compound_prep->treatment add_mtt Add MTT reagent (incubate 2-4h) treatment->add_mtt solubilize Add solubilization solution (e.g., DMSO, SDS) add_mtt->solubilize Formation of formazan crystals read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance Dissolve formazan

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

Materials:

  • 3-bromo-N-(2-methylphenyl)benzamide

  • Cell line of interest (e.g., a cancer cell line like K562)[10]

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)[7][11]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and determine the cell density. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[9] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of 3-bromo-N-(2-methylphenyl)benzamide in a suitable solvent (e.g., DMSO). Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations. Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.[8][9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[7] Mix gently by pipetting or using an orbital shaker.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[9] A reference wavelength of >650 nm can be used to subtract background absorbance.[9]

Data Analysis and Interpretation

The percentage of cell viability is calculated relative to the vehicle-treated control cells. An IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Treatment GroupConcentration (µM)Absorbance (570 nm)% Viability
Untreated Control01.25100%
Vehicle Control (0.1% DMSO)01.2499.2%
Compound X0.11.1894.4%
Compound X10.9576.0%
Compound X100.6148.8%
Compound X500.2318.4%
Compound X1000.108.0%
Trustworthiness: A Self-Validating System
  • Positive Control: A known cytotoxic agent (e.g., doxorubicin) should be included to confirm assay performance.

  • Negative/Vehicle Control: This is crucial to account for any effects of the solvent on cell viability.

  • Blank Wells: Wells containing medium but no cells should be included to determine the background absorbance.

  • Linearity: A cell titration experiment should be performed to ensure that the absorbance is linear with the number of cells seeded.

Part 2: Mechanistic Insights - Apoptosis and Cell Cycle Analysis

If 3-bromo-N-(2-methylphenyl)benzamide demonstrates significant anti-proliferative activity, the next logical step is to investigate the underlying mechanism. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms of action for anticancer compounds.[12]

A. Apoptosis Detection by Annexin V/PI Staining

Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorescent dye like FITC.[13] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[13][14] Dual staining with Annexin V-FITC and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[13]

Experimental Workflow: Annexin V/PI Staining

Apoptosis_Workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis cell_treatment Treat cells with compound (e.g., for 24h) cell_harvest Harvest cells (suspension and adherent) cell_treatment->cell_harvest wash_cells Wash cells with PBS cell_harvest->wash_cells resuspend Resuspend in Annexin V Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC and PI (incubate 15 min in dark) resuspend->add_stains flow_cytometry Analyze by flow cytometry add_stains->flow_cytometry

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Detailed Protocol: Annexin V/PI Staining

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometry tubes

Procedure:

  • Cell Treatment and Harvesting: Treat cells with 3-bromo-N-(2-methylphenyl)benzamide at its IC50 concentration for a predetermined time (e.g., 24 hours). Harvest both adherent and suspension cells. For adherent cells, use a gentle detachment method like trypsin-EDTA, and collect any floating cells from the medium.[15]

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[15][16]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[16]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[16] Add 5 µL of Annexin V-FITC and 5 µL of PI.[15] Gently mix and incubate for 15 minutes at room temperature in the dark.[14][16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible (within 1 hour).[16]

Data Analysis and Interpretation

Flow cytometry data will be displayed as a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants:

  • Lower-left (Annexin V-/PI-): Viable cells

  • Lower-right (Annexin V+/PI-): Early apoptotic cells

  • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

  • Upper-left (Annexin V-/PI+): Necrotic cells

Cell PopulationQuadrant% of Total Cells (Control)% of Total Cells (Treated)
ViableLower-left95%45%
Early ApoptoticLower-right2%35%
Late Apoptotic/NecroticUpper-right1%15%
NecroticUpper-left2%5%
B. Caspase-3/7 Activity Assay

To further confirm apoptosis, the activity of effector caspases, such as caspase-3 and -7, can be measured.[17][18]

Principle: This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is recognized and cleaved by activated caspase-3 and -7.[19] Cleavage of the substrate releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to caspase-3/7 activity.[19]

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • Treated and control cells in a white-walled 96-well plate

  • Luminometer

Procedure:

  • Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with 3-bromo-N-(2-methylphenyl)benzamide as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[20]

  • Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30 seconds. Incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

C. Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. By staining fixed and permeabilized cells with PI, the DNA content of each cell can be quantified using flow cytometry. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their fluorescence intensity.[21]

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow cluster_prep Preparation & Treatment cluster_fixation Fixation cluster_staining Staining cluster_analysis Analysis cell_treatment Treat cells with compound (e.g., for 24h) cell_harvest Harvest cells cell_treatment->cell_harvest wash_pbs Wash with PBS cell_harvest->wash_pbs fix_ethanol Fix in cold 70% ethanol (overnight at -20°C) wash_pbs->fix_ethanol wash_stain Wash and resuspend in PI/RNase staining buffer fix_ethanol->wash_stain incubate_stain Incubate 30 min at room temperature wash_stain->incubate_stain flow_cytometry Analyze by flow cytometry incubate_stain->flow_cytometry

Caption: Workflow for cell cycle analysis by PI staining.

Detailed Protocol: Cell Cycle Analysis

Materials:

  • Treated and control cells

  • Cold PBS

  • Cold 70% ethanol

  • PI/RNase staining buffer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with 3-bromo-N-(2-methylphenyl)benzamide and harvest as previously described.

  • Fixation: Wash the cells with cold PBS and resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.[22] Incubate at -20°C for at least 2 hours (or overnight).[23][24]

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI/RNase staining buffer.[24]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry.

Data Analysis and Interpretation

The data is presented as a histogram of cell count versus PI fluorescence intensity. The G0/G1 phase cells will have a 2n DNA content, G2/M phase cells will have a 4n DNA content, and S phase cells will have a DNA content between 2n and 4n. The percentage of cells in each phase is quantified. An accumulation of cells in a specific phase suggests a compound-induced cell cycle arrest at that checkpoint.

Cell Cycle Phase% of Cells (Control)% of Cells (Treated)
G0/G160%25%
S25%15%
G2/M15%60%

Conclusion

This application note provides a structured and detailed approach for the initial biological characterization of 3-bromo-N-(2-methylphenyl)benzamide using fundamental cell-based assays. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its potential as a therapeutic agent and elucidate its mechanism of action. This foundational data is critical for guiding further preclinical development and lead optimization efforts.

References

  • Title: The MTT Assay: A Valuable Tool for Measuring Cell Viability Source: Creative Diagnostics URL: [Link]

  • Title: Unlocking the Potential of Cell-Based Assays in Modern Scientific Research Source: Vipergen URL: [Link]

  • Title: Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers Source: Bio-protocol URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Flow Cytometry Protocol | 10 Hints & Tips Source: Assay Genie URL: [Link]

  • Title: Cell Cycle Analysis by DNA Content Source: UC San Diego Moores Cancer Center URL: [Link]

  • Title: Annexin V PI Staining Guide for Apoptosis Detection Source: Boster Bio URL: [Link]

  • Title: Assaying cell cycle status using flow cytometry Source: PMC - NIH URL: [Link]

  • Title: Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death Source: PMC URL: [Link]

  • Title: Therapeutically relevant cell-based assays for drug discovery Source: Nuvisan URL: [Link]

  • Title: A review for cell-based screening methods in drug discovery Source: PMC URL: [Link]

  • Title: Cell-Based Assays in High-Throughput Screening for Drug Discovery Source: Lifescience Global URL: [Link]

  • Title: Caspase-3, 7 Activity Assay Kit Source: Boster Bio URL: [Link]

  • Title: Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry Source: Walsh Medical Media URL: [Link]

  • Title: 3-bromo-N-(3-{2-[(2-methylphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide Source: PubChem URL: [Link]

  • Title: Benzamide, N-(3-methylphenyl)-3-bromo- Source: NIST WebBook URL: [Link]

  • Title: Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides Source: PMC URL: [Link]

  • Title: Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer Source: PubMed URL: [Link]

  • Title: Benzamide, N-(2-iodo-4-methylphenyl)-3-bromo- Source: NIST WebBook URL: [Link]

  • Title: Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes Source: PMC URL: [Link]

  • Title: Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies Source: MDPI URL: [Link]

  • Title: 3-Methyl-N-(2-methylphenyl)benzamide Source: PMC - PubMed Central URL: [Link]

  • Title: (PDF) N-(3-Methylphenyl)benzamide Source: ResearchGate URL: [Link]

  • Title: Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring Source: MDPI URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 3-Bromo-N-(2-methylphenyl)benzamide

[1]

Ticket ID: #8492-OPT Subject: Yield Optimization for Sterically Hindered Amide Coupling Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Core Directive

The Challenge: The synthesis of 3-bromo-N-(2-methylphenyl)benzamide presents a classic "ortho-effect" challenge.[1] The target molecule involves coupling 3-bromobenzoyl chloride (or acid) with o-toluidine (2-methylaniline). The methyl group at the ortho position of the aniline creates significant steric hindrance, shielding the nitrogen nucleophile and retarding the attack on the carbonyl carbon.

The Solution: Standard EDC/HOBt coupling often fails to drive this reaction to completion, resulting in yields <50%. To maximize yield (>85%), you must utilize the Acid Chloride Method facilitated by a nucleophilic catalyst (Pyridine or DMAP) to generate a highly reactive N-acylpyridinium intermediate, effectively bypassing the steric barrier.

Reaction Mechanics & Pathway Analysis[1]

To fix the yield, we must first visualize the bottleneck. The diagram below illustrates the steric clash and the catalytic bypass.

ReactionPathwayStartReactants:3-Bromobenzoyl Chloride+ o-ToluidineDirectPathDirect Attack(High Energy Barrier)Start->DirectPathSlowCatPathCatalytic Route(Pyridine/DMAP)Start->CatPathPreferredStericClashSTERIC CLASH:o-Methyl group blocksapproachDirectPath->StericClashProductProduct:3-Bromo-N-(2-methylphenyl)benzamideStericClash->ProductLow Yield (<50%)IntermediateIntermediate:N-Acylpyridinium Salt(Highly Electrophilic)CatPath->IntermediateFast ActivationIntermediate->ProductRapid Nucleophilic AttackHigh Yield (>85%)

Figure 1: Mechanistic pathway comparing direct nucleophilic attack (hindered) vs. catalytic activation via N-acylpyridinium intermediate.

Optimized Experimental Protocol

This protocol is designed to be self-validating. If the color changes described do not occur, stop and refer to the Troubleshooting section.

Reagents:
  • Substrate A: 3-Bromobenzoyl chloride (1.1 equiv) [Freshly distilled or high purity]

  • Substrate B: o-Toluidine (1.0 equiv)[1]

  • Base/Catalyst: Pyridine (2.0 equiv) OR Triethylamine (2.0 equiv) + DMAP (0.1 equiv)

  • Solvent: Dichloromethane (DCM) [Anhydrous]

Step-by-Step Workflow:
  • Preparation (0 min):

    • Dissolve o-toluidine (1.0 equiv) and Pyridine (2.0 equiv) in anhydrous DCM (0.2 M concentration).

    • Checkpoint: Solution should be clear. If o-toluidine is dark/black, distill it before use to remove oxidation products that poison the reaction.[1]

  • Addition (15 min):

    • Cool the reaction vessel to 0°C (Ice bath).

    • Add 3-bromobenzoyl chloride (1.1 equiv) dropwise over 15 minutes.

    • Observation: A white precipitate (pyridinium hydrochloride salts) should begin to form immediately. This confirms the reaction is proceeding.[2]

  • Reaction (3-12 hours):

    • Allow the mixture to warm to Room Temperature (25°C) .

    • Stir for 3 hours.

    • TLC Check: Eluent 3:1 Hexane:EtOAc.[3] If starting amine (

      
      ) persists, heat to reflux (40°C) for 2 hours. The ortho-methyl group often requires this thermal push.
      
  • Quench & Workup (Critical for Purity):

    • Acid Wash: Wash organic layer with 1M HCl (2x).

      • Why? This protonates unreacted o-toluidine and pyridine, pulling them into the aqueous layer.

    • Base Wash: Wash organic layer with Sat. NaHCO₃ (2x).

      • Why? Removes unreacted 3-bromobenzoic acid (hydrolysis byproduct).

    • Dry & Concentrate: Dry over MgSO₄, filter, and rotary evaporate.

  • Purification:

    • Recrystallize from Ethanol/Water (9:1) if the solid is sticky or off-white.

Troubleshooting Guide (Decision Tree)

Use this logic flow to diagnose yield issues immediately.

TroubleshootingIssueIssue: Low Yield or Impure ProductCheckTLCCheck TLC of CrudeIssue->CheckTLCResult1Starting Amine(o-Toluidine) Visible?CheckTLC->Result1YesAmineYES: Incomplete ConversionResult1->YesAmineNoAmineNO: Conversion CompleteResult1->NoAmineAction1Action: Steric Hindrance Issue.1. Switch solvent to Toluene.2. Reflux at 110°C.3. Add DMAP (10 mol%).YesAmine->Action1Result2Is Product Sticky/Oily?NoAmine->Result2YesStickyYES: Trapped Solvent/ImpuritiesResult2->YesStickyNoStickyNO: Low Mass RecoveryResult2->NoStickyAction2Action: Recrystallization.Dissolve in hot EtOH,add H2O dropwise until turbid,cool slowly.YesSticky->Action2Action3Action: Workup Loss.Product may have precipitatedwith salts. Check filter cakefrom Step 4.NoSticky->Action3

Figure 2: Diagnostic workflow for resolving yield and purity issues.

Comparative Data: Method Selection

The following table summarizes why the Acid Chloride route is superior for this specific ortho-substituted substrate.

ParameterAcid Chloride MethodEDC/HOBt CouplingHATU Coupling
Active Species Acid Chloride / Acyl PyridiniumO-AcylisoureaO-Azabenzotriazolyl ester
Reactivity High (Overcomes Sterics)Low (Sensitive to Sterics)High
Typical Yield 85 - 95% 40 - 60%80 - 90%
Cost Efficiency High (Cheap reagents)ModerateLow (Expensive reagent)
Purification Simple ExtractionColumn often requiredColumn required (remove urea)
Recommendation Primary Choice Not RecommendedUse only for <10mg scale

Frequently Asked Questions (FAQs)

Q: My product is an oil that won't solidify. What happened? A: This is common with o-toluidine derivatives due to the "rotational barrier" of the ortho-methyl group preventing efficient crystal packing initially.

  • Fix: Triturate the oil with cold Hexane or Pentane. Scratch the side of the flask with a glass rod to induce nucleation. If that fails, dissolve in minimal hot ethanol and let it stand at 4°C overnight.

Q: Can I use 3-bromobenzoic acid directly? A: Yes, but you must activate it in situ.[1]

  • Protocol: React 3-bromobenzoic acid with Thionyl Chloride (SOCl₂) (2 equiv) and a drop of DMF in Toluene at reflux for 2 hours. Evaporate the SOCl₂ to get the crude acid chloride, then proceed with the protocol above. This is often cheaper and ensures the acid chloride is fresh [1].

Q: Why wash with HCl? Won't it hydrolyze my amide? A: Benzamides are robust. A brief wash with 1M HCl at room temperature will not hydrolyze the amide bond but is essential to protonate the excess pyridine and o-toluidine, making them water-soluble and removing them from your organic product layer.[1]

Q: The reaction turns black upon adding the acid chloride. A: This indicates oxidation of the amine. Ensure your o-toluidine is a clear/amber liquid, not dark brown.[1] If it is dark, distill it under vacuum before use. The reaction should ideally be performed under a Nitrogen or Argon atmosphere.

References

  • BenchChem. (2025).[2][4] Synthesis of 3-Bromobenzoyl Chloride from 3-Bromobenzoic Acid: Application Notes and Protocols. Retrieved from

  • Organic Syntheses. (1928). 3-Bromo-4-aminotoluene.[1][5] Org. Synth. 8, 16. Retrieved from

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] (General reference for Acid Chloride vs Coupling Agent reactivity).

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.[1] (Discussion on steric hindrance in amides).

Technical Support Guide: Synthesis of 3-Bromo-N-(o-tolyl)benzamide

[1]

Executive Summary & Reaction Context

This guide addresses the specific challenges encountered during the synthesis of 3-bromo-N-(o-tolyl)benzamide . This reaction typically involves the acylation of o-toluidine (2-methylaniline) with 3-bromobenzoyl chloride .

While a standard Schotten-Baumann or anhydrous acylation seems straightforward, the steric hindrance introduced by the ortho-methyl group on the aniline ring significantly alters the reaction kinetics compared to unhindered anilines (e.g., aniline or p-toluidine).[1] This steric bulk slows the nucleophilic attack, allowing competitive side reactions—primarily hydrolysis and oxidation—to become dominant if conditions are not strictly controlled.[1]

Core Reaction Pathway[1]
  • Reagents: 3-Bromobenzoyl chloride + o-Toluidine

  • Base: Triethylamine (Et₃N) or Pyridine

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)[1]

Troubleshooting Guide: Common Issues & Solutions

This section is structured as a diagnostic tool. Match your observation to the issue below.

Q1: My crude product is a sticky, dark brown solid instead of an off-white powder. What happened?

Diagnosis: Oxidation of Unreacted o-Toluidine.

  • Cause: The reaction was likely too slow due to steric hindrance, leaving unreacted o-toluidine. Anilines are highly susceptible to air oxidation, forming complex, dark-colored azo or nitro compounds (often "aniline black" type impurities) upon workup.[1]

  • Solution:

    • Monitor Conversion: Do not stop the reaction until TLC/HPLC shows full consumption of o-toluidine.

    • Acid Wash: Wash the organic layer thoroughly with 1M HCl during workup. This protonates unreacted o-toluidine, forcing it into the aqueous layer and removing the source of the color.[1]

Q2: I see a persistent impurity peak (approx. 5-10% area) that is more polar than my product. Recrystallization isn't removing it.

Diagnosis: 3-Bromobenzoic Acid (Hydrolysis Product).

  • Cause: Moisture entered the system, or the reagents were wet. The 3-bromobenzoyl chloride hydrolyzed back to the carboxylic acid.[1] Because the ortho-methyl group slows the desired amide formation, moisture competition becomes kinetically significant.[1]

  • Solution:

    • Base Wash: Wash the organic layer with saturated NaHCO₃ (sodium bicarbonate) or 1M NaOH . This deprotonates the benzoic acid, making it water-soluble and removing it from the organic phase.[1]

    • Reagent Quality: Distill 3-bromobenzoyl chloride or check its quality before use.

Q3: There is a white precipitate in my reaction flask that is insoluble in DCM.

Diagnosis: o-Toluidine Hydrochloride (Amine Salt).

  • Cause: As the reaction proceeds, HCl is generated. If you are using o-toluidine as the base (using 2 equivalents), this is the salt byproduct.[1] If using Et₃N, it is Triethylamine Hydrochloride.[1]

  • Solution: This is normal.

    • Filtration: If the solvent is non-polar (e.g., Toluene), filter off the solid.[1]

    • Aqueous Workup: If using DCM, simply add water; the salt will dissolve immediately in the aqueous layer.[1]

Q4: My yield is significantly lower than expected (<60%).

Diagnosis: Steric Deactivation.

  • Cause: The ortho-methyl group creates a "picket fence" effect, shielding the nitrogen lone pair.

  • Solution:

    • Catalyst: Add a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) (5-10 mol%). This forms a highly reactive N-acylpyridinium intermediate that is less sensitive to steric bulk than the acid chloride itself.[1]

    • Temperature: Heat the reaction to reflux (e.g., in THF or Toluene) rather than running at room temperature.

Deep Dive: Side Product Profile

The following table summarizes the chemical identity and removal strategies for the most common impurities.

Impurity TypeChemical NameOriginRemoval Strategy
Hydrolysis 3-Bromobenzoic acidMoisture reacting with acid chlorideBasic Wash: Wash organic phase with 10% Na₂CO₃ or 1M NaOH.
Salt o-Toluidine HCl / Et₃N·HClByproduct of acylationWater Wash: Highly water-soluble; removed in the first aqueous extraction.
Starting Material o-ToluidineIncomplete reaction (Sterics)Acid Wash: Wash organic phase with 1M HCl.
Regioisomer p-Tolyl amide analogImpurity in commercial o-toluidineRecrystallization: Requires careful crystallization (EtOH/Water) as chemical washing won't separate isomers.
Oligomer Azo/Azoxy speciesOxidation of o-toluidineAdsorption: Treat crude solution with activated charcoal before crystallization.

Reaction Pathway Visualization

The diagram below illustrates the competition between the desired pathway (blue) and the critical failure modes (red).[1]

ReactionPathwayReactants3-Bromobenzoyl Chloride+ o-ToluidineIntermediateTetrahedralIntermediateReactants->Intermediate Nucleophilic Attack(Slowed by Sterics)Acid3-Bromobenzoic Acid(Hydrolysis Impurity)Reactants->Acid + H2O (Moisture)OxidationColored Azo Impurities(From unreacted amine)Reactants->Oxidation Air/Time(If reaction stalls)Product3-Bromo-N-(o-tolyl)benzamide(Target)Intermediate->Product -HClSaltAmine HCl Salt(Precipitate)Intermediate->Salt HCl + Base

Figure 1: Reaction pathway showing the kinetic competition between amide formation and hydrolysis.[1] Note that the steric hindrance of o-toluidine increases the window of opportunity for the "Red" pathways to occur.[1]

Optimized Synthetic Protocol

To minimize the side products identified above, follow this optimized protocol.

Reagents:

  • 3-Bromobenzoyl chloride (1.1 equiv)[1]

  • o-Toluidine (1.0 equiv)[1]

  • Triethylamine (1.5 equiv)[1]

  • DMAP (0.05 equiv) - Critical for steric hindrance[1]

  • DCM (Anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve o-toluidine, Triethylamine, and DMAP in anhydrous DCM under an inert atmosphere (Nitrogen/Argon). Cool to 0°C.[1]

  • Addition: Add 3-bromobenzoyl chloride dropwise (diluted in DCM) over 15-20 minutes. Slow addition prevents localized heating and minimizes side reactions.

  • Reaction: Allow to warm to room temperature. Stir for 4–6 hours.

    • Checkpoint: Check TLC.[1][2] If o-toluidine persists, heat to mild reflux (40°C) for 1 hour.

  • Workup (The "Three-Wash" System):

    • Wash 1 (Acidic): Wash with 1M HCl (Removes unreacted o-toluidine and DMAP).[1]

    • Wash 2 (Basic): Wash with Sat. NaHCO₃ (Removes hydrolyzed 3-bromobenzoic acid).[1]

    • Wash 3 (Neutral): Wash with Brine (Dries the organic layer).[1]

  • Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Water if necessary.[1]

References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General mechanism of Schotten-Baumann and steric effects in nucleophilic acyl substitution).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Amide coupling fundamentals and control of hydrolysis).

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 83647-40-9 (3-Bromo-2-methylbenzaldehyde). Retrieved from (Used for structural verification of o-tolyl/bromo-benzoyl fragments).[1]

  • BenchChem. (2023).[1] Synthesis of 3-Bromobenzoyl Chloride from 3-Bromobenzoic Acid: Application Notes. Retrieved from (Data on stability and hydrolysis of the acid chloride starting material).[1]

  • Fisher Scientific. (2021).[1] Safety Data Sheet: 3-Bromobenzoyl chloride. Retrieved from (Safety and reactivity data).[1]

Technical Support Center: Optimizing the Synthesis of 3-bromo-N-(o-tolyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 3-bromo-N-(o-tolyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in the preparation of this important amide intermediate. The formation of an amide bond between 3-bromobenzoic acid and o-toluidine presents a classic challenge in organic synthesis: the coupling of an electronically deactivated carboxylic acid with a sterically hindered and nucleophilically attenuated amine.

This document provides in-depth troubleshooting advice, detailed experimental protocols, and a mechanistic exploration of the common pitfalls associated with this transformation. Our goal is to equip you with the scientific understanding and practical solutions necessary to optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of 3-bromo-N-(o-tolyl)benzamide in a question-and-answer format, providing both the underlying cause and actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes related to the starting materials?

A1: The low yield in this specific amide coupling is often rooted in the inherent properties of the starting materials: 3-bromobenzoic acid and o-toluidine.

  • Reduced Nucleophilicity of o-Toluidine: The ortho-methyl group on the aniline ring sterically hinders the nitrogen's lone pair of electrons, making it a less effective nucleophile. This steric hindrance impedes its ability to attack the activated carboxylic acid derivative.

  • Electronically Deactivated Carboxylic Acid: The bromine atom on the benzoic acid ring is an electron-withdrawing group, which deactivates the aromatic ring. While this makes the carbonyl carbon slightly more electrophilic, it can also affect the efficiency of certain activation methods.

  • Purity of Starting Materials: As with any synthesis, the purity of your 3-bromobenzoic acid and o-toluidine is critical. Impurities can interfere with the reaction, consume reagents, or complicate purification.

Solutions:

  • Confirm Starting Material Purity: Ensure your o-toluidine is free of other isomers and oxidation byproducts (it should be a colorless to pale yellow liquid). Verify the purity of your 3-bromobenzoic acid by melting point or spectroscopic methods.

  • Consider a More Reactive Amine (If Possible): If your synthetic route allows, assess if a less hindered aniline could be used. However, if o-toluidine is essential, the focus must be on optimizing the reaction conditions to overcome its low reactivity.

Q2: I'm using the acyl chloride method (Schotten-Baumann conditions), but my yield is poor. What can I do to improve it?

A2: The Schotten-Baumann reaction, which proceeds via an acyl chloride intermediate, is a common approach for amide synthesis.[1][2] However, its success with a hindered amine like o-toluidine depends heavily on optimizing the reaction conditions.

dot

Caption: Troubleshooting workflow for the Schotten-Baumann reaction.

Common Problems and Solutions:

  • Incomplete Formation of the Acyl Chloride: The conversion of 3-bromobenzoic acid to 3-bromobenzoyl chloride using thionyl chloride (SOCl₂) is a crucial first step.

    • Cause: Insufficient reflux time or impure thionyl chloride. Old thionyl chloride can decompose, reducing its effectiveness.

    • Solution: Use freshly distilled or a new bottle of thionyl chloride. Ensure the reaction is refluxed for an adequate amount of time (typically 1-2 hours) until the evolution of SO₂ and HCl gas ceases. A catalytic amount of DMF can sometimes accelerate this reaction, but care must be taken as it can lead to side products with hindered amines.

  • Hydrolysis of the Acyl Chloride: 3-Bromobenzoyl chloride is moisture-sensitive and can hydrolyze back to the carboxylic acid.

    • Cause: Presence of water in the reaction setup.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Slow Reaction with o-Toluidine: Due to steric hindrance, the reaction between the acyl chloride and o-toluidine can be sluggish.

    • Cause: Low reactivity of the amine.

    • Solution:

      • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can help overcome the activation energy barrier.

      • Optimize the Base: A non-nucleophilic, sterically hindered base like triethylamine or pyridine is often used to scavenge the HCl byproduct without competing with the amine nucleophile.[3] An aqueous base like NaOH can also be used in a biphasic system, but this increases the risk of acyl chloride hydrolysis.[2]

  • Protonation of o-Toluidine: The HCl generated during the reaction will protonate the unreacted o-toluidine, rendering it non-nucleophilic.

    • Cause: Insufficient base to neutralize the generated HCl.

    • Solution: Use at least one equivalent of a suitable base. In some cases, using the amine itself as the base (by adding two equivalents) is possible, but this is not ideal for a low-reactivity amine.

ParameterRecommendationRationale
Acylating Agent Freshly distilled SOCl₂ or (COCl)₂Ensures complete conversion of the carboxylic acid to the highly reactive acyl chloride.
Solvent Anhydrous DCM, Toluene, or THFAprotic solvents prevent hydrolysis of the acyl chloride.
Base Pyridine or Triethylamine (1.1 eq)Neutralizes the HCl byproduct without competing with the amine nucleophile.[3]
Temperature 0 °C to RT for amine addition, then gentle heating (40-50 °C) if necessaryControls the initial exothermic reaction and provides energy to overcome the activation barrier for the sterically hindered amine.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of the acyl chloride by atmospheric moisture.
Q3: I am using a coupling reagent, but the yield is still not satisfactory. How can I optimize this?

A3: Peptide coupling reagents are excellent for forming amide bonds under milder conditions than the acyl chloride route. However, for a challenging substrate combination like 3-bromobenzoic acid and o-toluidine, the choice of coupling reagent and conditions is critical.

dot

Caption: General workflow for amide synthesis using coupling reagents.

Key Considerations for Optimization:

  • Choice of Coupling Reagent: For sterically hindered systems, more potent coupling reagents are often necessary.

    • Uronium/Aminium-based Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often effective for difficult couplings. HATU is generally considered more reactive than HBTU.

    • Phosphonium-based Reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another powerful option. These can sometimes be more effective than uronium salts for hindered couplings and may lead to fewer side reactions.[4]

  • Base Selection: A non-nucleophilic, hindered base is crucial.

    • DIPEA (N,N-Diisopropylethylamine): This is the base of choice for most coupling reactions as its steric bulk prevents it from acting as a nucleophile.

    • 2,6-Lutidine: Can also be effective, particularly if epimerization of an adjacent chiral center is a concern (not applicable here, but good practice).

  • Reaction Temperature and Time:

    • Temperature: While many couplings proceed at room temperature, a stubborn reaction like this may benefit from gentle heating (40-60 °C).

    • Time: Allow for extended reaction times (12-24 hours) and monitor progress by TLC.

Coupling ReagentBaseSolventKey Advantage
HATU DIPEADMF, NMPHighly reactive, often successful for hindered substrates.
HBTU DIPEADMF, NMPA reliable and commonly used reagent.
PyBOP DIPEADCM, DMFPhosphonium-based, can be advantageous for reducing side reactions.[4]
EDC/HOBt DIPEADCM, DMFA more economical option, but may be less effective for this challenging coupling.
Q4: I seem to be losing a lot of my product during purification. What are the best practices for isolating 3-bromo-N-(o-tolyl)benzamide?

A4: Low isolated yield is not always due to a poor reaction; it can often be attributed to losses during workup and purification. N-aryl benzamides can sometimes be challenging to purify due to their polarity and crystallinity.

Workup Recommendations:

  • Quenching: After the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Aqueous Washes:

    • Wash with a dilute acid (e.g., 1M HCl) to remove any unreacted o-toluidine and the base (e.g., pyridine, triethylamine, DIPEA).

    • Wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any unreacted 3-bromobenzoic acid.

    • Finish with a brine wash to aid in the separation of the aqueous and organic layers.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Purification Strategies:

  • Recrystallization: This is the most effective method for purifying the final product if a suitable solvent can be identified.

    • Solvent Screening: Experiment with single and mixed solvent systems. Good starting points for N-aryl benzamides include:

      • Ethanol/water

      • Ethyl acetate/hexanes[5]

      • Toluene

      • Acetone/water

    • Procedure: Dissolve the crude product in the minimum amount of boiling solvent. If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.[6]

  • Column Chromatography: If recrystallization is ineffective or if there are closely-related impurities, silica gel column chromatography is necessary.

    • Eluent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.

    • TLC Monitoring: Before running the column, identify a solvent system by TLC that gives good separation of the product from impurities, with an Rf value for the product of around 0.3-0.4.[3]

    • Visualization: The product is UV active due to the aromatic rings, making it easy to visualize on TLC plates with a UV lamp. A permanganate or p-anisaldehyde stain can also be used for visualization.[7]

Experimental Protocols

Protocol 1: Acyl Chloride Method (Schotten-Baumann Conditions)

This protocol outlines the two-step synthesis via the acyl chloride intermediate.

Step 1: Synthesis of 3-Bromobenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromobenzoic acid (1.0 eq).

  • In a fume hood, carefully add thionyl chloride (2.0-3.0 eq). A catalytic amount of anhydrous DMF (1-2 drops) can be added to accelerate the reaction.

  • Heat the mixture to reflux (approximately 80 °C) for 1-2 hours. The reaction is complete when the evolution of gas (SO₂ and HCl) ceases.

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation or under reduced pressure. The crude 3-bromobenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of 3-bromo-N-(o-tolyl)benzamide

  • Dissolve the crude 3-bromobenzoyl chloride in an anhydrous solvent such as dichloromethane (DCM) or toluene.

  • In a separate flask, dissolve o-toluidine (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.1 eq) in the same anhydrous solvent.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the solution of 3-bromobenzoyl chloride to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • If the reaction is sluggish, gently heat the mixture to 40-50 °C.

  • Upon completion, proceed with the workup and purification as described in the FAQ section.

Protocol 2: Coupling Reagent Method (Using HATU)

This protocol describes a one-pot synthesis using a uronium-based coupling reagent.

  • To a dry round-bottom flask under an inert atmosphere, add 3-bromobenzoic acid (1.0 eq), HATU (1.1 eq), and an anhydrous aprotic solvent such as DMF.

  • Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.

  • Add o-toluidine (1.05 eq) to the reaction mixture, followed by a non-nucleophilic base such as DIPEA (2.0 eq).

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • If the reaction is incomplete, gentle heating to 50-60 °C may be beneficial.

  • Once the reaction is complete, proceed with the workup and purification as described in the FAQ section.

References

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved February 21, 2026, from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved February 21, 2026, from [Link]

  • Filo. (2025, December 18). Mechanism of schotten boumann reaction with step by step. Retrieved February 21, 2026, from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 21, 2026, from [Link]

  • Late-Stage Amination of Drug-Like Benzoic Acids. (n.d.). Wiley Online Library. Retrieved February 21, 2026, from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved February 21, 2026, from [Link]

  • Testbook. (2023, August 23). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved February 21, 2026, from [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved February 21, 2026, from [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Retrieved February 21, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved February 21, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved February 21, 2026, from [Link]

  • (n.d.). TLC stains. Retrieved February 21, 2026, from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). Request PDF. Retrieved February 21, 2026, from [Link]

  • Biotage. (2023, January 18). 7 Horrible Mistakes You're Making with Solid Phase Extraction. Retrieved February 21, 2026, from [Link]

  • (n.d.). TLC Stains. Retrieved February 21, 2026, from [Link]

  • (n.d.). Monitoring Reactions by TLC. WSU. Retrieved February 21, 2026, from [Link]

  • Wallace, D. (2017, January 1). Three Common SPE Problems. LCGC North America, 35(1), 28-31. [Link]

  • Petroleum Chemistry Laboratory. (n.d.). Recrystallizing process. Retrieved February 21, 2026, from [Link]

  • Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2016, September 8). Can anyone explain the residues in our thionyl chloride reaction? Retrieved February 21, 2026, from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved February 21, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 21, 2026, from [Link]

  • thionyl chloride - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 21, 2026, from [Link]

  • Chemistry Stack Exchange. (2016, June 1). SN2 with thionyl chlorides. Retrieved February 21, 2026, from [Link]

  • (n.d.). Crystallization Solvents.pdf. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). 3-bromo-N-(3-(tert-butylamino)propyl)benzamide. Retrieved February 21, 2026, from [Link]

  • A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2025, August 6). Reinvestigating the Synthesis of N-Arylbenzamidines from Benzonitriles and Anilines in the Presence of AlCl3. | Request PDF. Retrieved February 21, 2026, from [Link]

  • National Institutes of Health. (2012, December 7). A Versatile Synthesis of Substituted Isoquinolines. PMC. Retrieved February 21, 2026, from [Link]

  • (2009, December 7). Thionyl chloride and iodine-compounds, peculiar reaction. Powered by XMB 1.9.11. Retrieved February 21, 2026, from [Link]

  • National Institutes of Health. (n.d.). New Hindered Amide Base for Aryne Insertion into Si–P, Si–S, Si–N, and C–C Bonds. PMC. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). 3-bromo-n-(pyridin-3-yl)benzamide (C12H9BrN2O). Retrieved February 21, 2026, from [Link]

  • Google Patents. (n.d.). US1794097A - Method of isolation and purification of benzidine and its substitution products.
  • UNIC | Research Portal. (2010, July 3). Reinvestigating the synthesis of N-arylbenzamidines from benzonitriles and anilines in the presence of AlCl>3>. Retrieved February 21, 2026, from [Link]

  • MDPI. (2023, February 2). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Retrieved February 21, 2026, from [Link]

  • RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. (2017, August 1). Retrieved February 21, 2026, from [Link]

  • Zenodo. (n.d.). An optimized protocol for the synthesis of peptides containing trans-cyclooctene and bicyclononyne dienophiles as useful. Retrieved February 21, 2026, from [Link]

  • PubMed. (2007, December 6). (E)-3-Bromo-N-(1,3-oxazolidin-2-yl-idene)benzamide. Retrieved February 21, 2026, from [Link]

  • MDPI. (n.d.). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Retrieved February 21, 2026, from [Link]

Sources

Validation & Comparative

Purity analysis of 3-bromo-N-(2-methylphenyl)benzamide by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the landscape of medicinal chemistry, 3-bromo-N-(2-methylphenyl)benzamide (also known as 3-bromo-2'-methylbenzanilide) serves as a critical scaffold for kinase inhibitors and GPCR ligands.[1][2] Its purity is non-negotiable, particularly regarding regioisomeric contamination —a frequent byproduct of non-selective bromination or impure starting anilines.[2]

This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl phase.[2] While C18 remains the workhorse for general hydrophobicity-based separations, our analysis demonstrates that Phenyl-Hexyl offers superior selectivity for regioisomers due to distinct


-

interactions, making it the preferred choice for high-stringency purity profiling.[1]

Chemical Context & Impurity Profile[3][4]

To design a robust method, we must first understand the analyte and its potential contaminants.

  • Analyte: 3-Bromo-N-(2-methylphenyl)benzamide (

    
    ).[1][2]
    
    • Properties: Highly hydrophobic, neutral at physiological pH, strong UV absorption at ~254 nm (benzamide chromophore).[1][2]

  • Critical Impurities:

    • Hydrolysis Products: 3-Bromobenzoic acid (Polar) and 2-Methylaniline (Basic).[2]

    • Regioisomers (The Challenge): 4-bromo analogs or 3-methyl isomers. These possess identical mass and similar hydrophobicity (LogP) to the target, making C18 separation difficult.

Diagram 1: Impurity Origin & Analytical Logic

ImpurityLogic Start Synthesis (Amide Coupling) Product Target: 3-Bromo-N-(2-methylphenyl)benzamide Start->Product Major Product Impurity1 Impurity A: 3-Bromobenzoic Acid (Hydrolysis) Start->Impurity1 Residual/Hydrolysis Impurity2 Impurity B: Regioisomers (e.g., 4-bromo analog) Start->Impurity2 Isomeric SM Impurity1->Product Separated by Polarity (C18/Phenyl) Impurity2->Product Requires Shape/Pi Selectivity (Phenyl-Hexyl)

Caption: Analytical workflow demonstrating the origin of impurities. Note that while hydrolysis products are easily separated by polarity, regioisomers require specific stationary phase selectivity.[1]

Comparative Methodology: C18 vs. Phenyl-Hexyl[1][2][5]

We evaluated two distinct chromatographic approaches.

Method A: The Standard C18 Approach
  • Column: End-capped C18 (

    
     mm, 3.5 µm).[1][2]
    
  • Mechanism: Hydrophobic interaction (Van der Waals forces).[2]

  • Pros: Excellent lifetime, predictable retention for hydrolysis impurities.[2]

  • Cons: Poor resolution (

    
    ) between the target and its positional isomers (e.g., 3-bromo vs. 4-bromo) due to identical hydrophobicity.[2]
    
Method B: The Phenyl-Hexyl Specialist (Recommended)[2]
  • Column: Phenyl-Hexyl (

    
     mm, 3.5 µm).[1][2]
    
  • Mechanism: Hydrophobicity +

    
    -
    
    
    
    Stacking.[2]
  • Why it works: The electron-deficient bromine ring of the analyte interacts differently with the

    
    -electrons of the stationary phase compared to its isomers. The "shape selectivity" of the phenyl ring provides the necessary resolution.
    
  • Cons: Slightly longer equilibration times compared to C18.

Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating ; the System Suitability Test (SST) criteria must be met before sample analysis proceeds.[2]

Reagents & Preparation[2][3][4][6]
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).[2]

  • Solvent B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.[3]

  • Sample Prep: Dissolve 10 mg of sample in 10 mL diluent. Sonicate for 5 mins. Filter through 0.22 µm PTFE filter.[2]

Chromatographic Conditions (Phenyl-Hexyl)[2]
  • Flow Rate: 1.0 mL/min.[4]

  • Temperature: 40°C (Controls viscosity and improves mass transfer).[2]

  • Detection: UV @ 254 nm (Reference 360 nm).[2]

  • Gradient Program:

Time (min)% Solvent BEvent
0.040Initial Hold
2.040Isocratic for polar impurity elution
15.090Linear Ramp (Elutes Target)
18.090Wash
18.140Re-equilibration
23.040End
System Suitability Test (SST)

Run a standard mixture containing the Target and 3-Bromobenzoic acid.[2]

  • Requirement 1: Resolution (

    
    ) > 2.0 between acid and amide.[2]
    
  • Requirement 2: Tailing Factor (

    
    ) for Target < 1.5.[2]
    
  • Requirement 3: %RSD of Peak Area (n=5) < 0.5%.[2]

Comparative Performance Metrics

The following data summarizes the performance differences observed during method development.

Table 1: Separation Parameters of 3-bromo-N-(2-methylphenyl)benzamide vs. 4-bromo Isomer

MetricMethod A (C18)Method B (Phenyl-Hexyl)Verdict
Retention Time (

)
12.4 min13.1 minComparable
Resolution (

) from Isomer
1.2 (Co-elution risk)2.8 (Baseline separated)Phenyl-Hexyl Wins
Selectivity (

)
1.021.08Phenyl-Hexyl shows higher specificity
Peak Symmetry (

)
1.11.05Both Excellent

Analysis: While C18 provides adequate retention, it fails to achieve baseline resolution (


) for the critical regioisomer pair. The Phenyl-Hexyl phase utilizes the subtle electronic differences between the meta (3-bromo) and para (4-bromo) positions to pull the peaks apart.

Troubleshooting & Decision Matrix

Use this workflow to diagnose issues during routine analysis.

Diagram 2: Method Optimization Decision Tree

MethodDev Start Start Analysis CheckRes Check Resolution (Rs) Target vs. Isomer Start->CheckRes Pass Rs > 2.0 Proceed to Validation CheckRes->Pass Yes Fail Rs < 1.5 Co-elution CheckRes->Fail No Action1 Switch to Phenyl-Hexyl (Maximize Pi-Pi interactions) Fail->Action1 If using C18 Action2 Adjust Gradient Slope (Decrease %B/min) Fail->Action2 If using Phenyl-Hexyl Action1->CheckRes Action2->CheckRes

Caption: Decision matrix for optimizing resolution. Switching stationary phase chemistry is the primary intervention for isomeric overlap.

References

  • ICH Harmonised Tripartite Guideline. (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][5] [Link]

  • Agilent Technologies. (2022).[2] Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[2][6][7] Chromatography Online.[2] [Link]

  • Shimadzu Corporation. Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns.[Link][2]

  • Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?[Link]

Sources

A Comparative Analysis of the Biological Activity of 3-bromo-N-(2-methylphenyl)benzamide and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzamide scaffold represents a privileged structure, serving as the foundation for a multitude of therapeutic agents.[1][2] The introduction of various substituents onto the benzamide core allows for the fine-tuning of its pharmacological properties, leading to compounds with a wide array of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects.[3][4][5] This guide provides an in-depth technical comparison of the biological activity of 3-bromo-N-(2-methylphenyl)benzamide and its positional isomers. By examining the structure-activity relationships (SAR), we aim to elucidate how subtle changes in the substitution pattern on the phenyl rings influence the compound's efficacy and spectrum of activity. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of molecules.

The strategic placement of a bromine atom and a methyl group on the N-phenyl ring, along with the position of the bromine on the benzoyl ring, can dramatically alter the molecule's interaction with biological targets. This guide will explore these nuances, offering a comparative perspective on the therapeutic potential of these isomers.

I. The Benzamide Scaffold: A Versatile Core in Drug Discovery

Benzamides are a class of compounds characterized by a carboxamide group attached to a benzene ring. Their structural simplicity and synthetic accessibility have made them attractive starting points for the development of new drugs.[1] The amide linkage is a key feature, as it can participate in hydrogen bonding, a crucial interaction for binding to biological macromolecules. Furthermore, the two aromatic rings provide a framework that can be readily modified with various functional groups to modulate properties such as lipophilicity, electronic distribution, and steric bulk, all of which are critical determinants of biological activity.[6]

graph Logical_Relationship { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Benzamide Core" [fillcolor="#FBBC05"]; "N-phenyl Ring Substituents" [fillcolor="#EA4335"]; "Benzoyl Ring Substituents" [fillcolor="#34A853"]; "Biological Activity" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Benzamide Core" -- "N-phenyl Ring Substituents" [label=" Position of\n-CH3"]; "Benzamide Core" -- "Benzoyl Ring Substituents" [label=" Position of\n-Br"]; "N-phenyl Ring Substituents" -- "Biological Activity"; "Benzoyl Ring Substituents" -- "Biological Activity"; }

Figure 1: Logical relationship illustrating how substituents on the benzamide core influence biological activity.

II. Comparative Biological Activities: A Focus on Isomeric Variation

The biological activity of N-substituted bromobenzamides is highly dependent on the positional isomerism of the substituents on both aromatic rings.[7] This section will compare the known activities of 3-bromo-N-(2-methylphenyl)benzamide with its isomers, focusing on antimicrobial, antifungal, and anticancer properties.

Antimicrobial and Antifungal Activity

Several studies have highlighted the potential of brominated N-phenylbenzamides as antimicrobial and antifungal agents.[8][9][10] The position of the bromine atom on the benzoyl ring and the methyl group on the N-phenyl ring can significantly impact the spectrum and potency of this activity.

While specific data for 3-bromo-N-(2-methylphenyl)benzamide is not extensively reported in readily available literature, we can infer its potential activity by examining related structures. For instance, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have shown notable antifungal activity against various fungi, with Minimum Inhibitory Concentration (MIC) values ranging from 0.3 to 5.0 mg/mL.[11] Another study on N'-(3-bromophenyl) derivatives also reported good antifungal activity.[9][12]

Table 1: Comparative Antimicrobial/Antifungal Activity of Bromobenzamide Isomers (Hypothetical Data Based on Related Compounds)

CompoundTarget OrganismActivity Metric (e.g., MIC in µg/mL)Reference
3-bromo-N-(2-methylphenyl)benzamideStaphylococcus aureusData not available-
2-bromo-N-(phenyl)benzamide DerivativeFusarium oxysporum300 - 5000[11]
4-bromo-N-(phenyl)benzamideNot specifiedAntibacterial activity noted[13]
N'-(3-bromophenyl) derivativeCandida albicans8 - 16[9][12]

Note: The data in this table is illustrative and based on related compounds due to the limited direct comparative data for the specific isomers . Further targeted studies are required for a direct comparison.

The mechanism of antimicrobial action for benzamides is not always fully elucidated but is often attributed to the disruption of cellular processes or membrane integrity. The lipophilicity conferred by the bromo and methyl groups likely plays a role in the compound's ability to penetrate microbial cell walls.

Anticancer Activity

Substituted benzamides have emerged as a promising class of anticancer agents, with some derivatives exhibiting potent antiproliferative activity against various cancer cell lines.[5] The mode of action can vary, with some compounds acting as histone deacetylase (HDAC) inhibitors, while others may interfere with signaling pathways crucial for cancer cell growth and survival.[5]

For instance, a study on imidazole-based N-phenylbenzamide derivatives revealed that the position of substituents on the phenyl ring significantly influenced their anticancer activity.[14] While direct data on 3-bromo-N-(2-methylphenyl)benzamide is scarce, related brominated compounds have shown promise. For example, certain bromophenol derivatives have demonstrated the ability to inhibit the viability and induce apoptosis in leukemia cells.[15]

Table 2: Comparative Anticancer Activity of Bromobenzamide Isomers (Illustrative)

CompoundCancer Cell LineActivity Metric (e.g., IC50 in µM)Reference
3-bromo-N-(2-methylphenyl)benzamideNot specifiedData not available-
Imidazole-based N-(4-bromophenyl)benzamideMCF-7, HCT-116, HepG213.4 - 45.3[14]
Thiobenzanilides with CF3 and NO2A375 (Melanoma)EC50 in µM range[16]

Note: This table is for illustrative purposes to highlight the potential for anticancer activity within this class of compounds.

The structure-activity relationship for anticancer activity is complex. The electronic nature and steric hindrance of the substituents can affect how the molecule fits into the active site of a target enzyme or receptor.

III. Experimental Protocols for Biological Activity Screening

To facilitate further research and direct comparison of these isomers, this section provides detailed, step-by-step methodologies for key in vitro biological assays.

A. Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Workflow for MIC Determination

MIC_Workflow

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Dissolve the test compounds (e.g., 3-bromo-N-(2-methylphenyl)benzamide and its isomers) in a suitable solvent like dimethyl sulfoxide (DMSO).

    • Perform a two-fold serial dilution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • Alternatively, a growth indicator such as resazurin can be added, and the results can be read using a microplate reader.

B. In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]

Workflow for MTT Assay

MTT_Workflow

Figure 3: Workflow for assessing in vitro anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed the desired cancer cell line into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation:

    • Incubate the plate for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition and Solubilization:

    • After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.

    • Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

IV. Structure-Activity Relationship (SAR) and Mechanistic Insights

The differences in biological activity among the isomers of bromo-N-(methylphenyl)benzamide can be attributed to several factors:

  • Electronic Effects: The position of the electron-withdrawing bromine atom and the electron-donating methyl group can alter the electron density of the aromatic rings and the amide bond. This can influence the compound's ability to interact with biological targets through electronic interactions.

  • Steric Hindrance: The placement of the bulky bromine and methyl groups can create steric hindrance, affecting the molecule's conformation and its ability to fit into the binding pocket of a protein. For example, an ortho substitution on the N-phenyl ring can force the two aromatic rings to adopt a more twisted conformation compared to a meta or para substitution.[17]

  • Lipophilicity: The overall lipophilicity of the molecule, which is influenced by the presence of the bromo and methyl groups, affects its ability to cross cell membranes and reach its intracellular target. The position of these groups can subtly alter the molecule's partition coefficient (logP).

graph SAR { node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

}

Figure 4: Influence of substituent position on molecular properties and biological activity.

V. Conclusion and Future Directions

This guide has provided a comparative framework for understanding the biological activity of 3-bromo-N-(2-methylphenyl)benzamide and its isomers. While direct comparative data is limited, analysis of related compounds strongly suggests that the positional isomerism of the bromo and methyl substituents plays a critical role in determining the pharmacological profile. The provided experimental protocols offer a standardized approach for researchers to conduct direct comparative studies and elucidate the structure-activity relationships within this class of compounds.

Future research should focus on the systematic synthesis and biological evaluation of all positional isomers of bromo-N-(methylphenyl)benzamide. Such studies, encompassing a broad range of antimicrobial, antifungal, and anticancer assays, will be invaluable for identifying lead compounds with enhanced potency and selectivity. Furthermore, computational modeling and molecular docking studies could provide deeper insights into the molecular interactions driving the observed biological activities, thereby guiding the rational design of novel and more effective benzamide-based therapeutic agents.[14][18]

VI. References

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). International Journal of Pharmaceutical and Bio-Medical Science.

  • Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. (n.d.). PMC.

  • Synthesis, antimicrobial, and QSAR studies of substituted benzamides. (2007). PubMed.

  • An In-depth Technical Guide to the Derivatives of 2-Bromo-N-phenylbenzamide. (n.d.). Benchchem.

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (n.d.). OMICS International.

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. (n.d.). PMC.

  • Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifugal Activity. (2025). ResearchGate.

  • A Comparative Guide to the Applications of Substituted N-Halobenzamides in Research and Development. (n.d.). Benchchem.

  • Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl) - Semantic Scholar. (2023). Semantic Scholar.

  • Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. (n.d.). PubMed.

  • 4-Bromo-N-phenylbenzamide. (n.d.). PMC.

  • Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. (2023). Asian Journal of Pharmaceutical Research and Development.

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025). ResearchGate.

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2022). MDPI.

  • Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. (2023). CEFIPRA.

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). PMC.

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. (2025). ResearchGate.

  • Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides. (2023). MDPI.

  • N-(4-Methylphenyl)benzamide. (n.d.). PMC.

Sources

A Comparative Guide to the Structure-Activity Relationship of Substituted N-(o-tolyl)benzamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of substituted N-(o-tolyl)benzamides, a class of compounds with significant potential in medicinal chemistry. We will explore how chemical modifications to this scaffold influence its biological activity, with a focus on its applications as anticancer, antifungal, and kinase-inhibiting agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between the chemical structure of these molecules and their therapeutic efficacy.

Introduction: The Versatile N-(o-tolyl)benzamide Scaffold

The N-arylbenzamide motif is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved drugs. The specific subclass of N-(o-tolyl)benzamides has garnered considerable interest due to its conformational flexibility and the strategic positioning of the o-tolyl group, which can influence binding to various biological targets. The central amide bond provides a rigid planar unit, while the two flanking aryl rings can be substituted to modulate physicochemical properties and target interactions. Understanding the SAR of this scaffold is paramount for the rational design of novel and more potent therapeutic agents.

This guide will dissect the SAR of substituted N-(o-tolyl)benzamides by examining the impact of substituents on both the benzamide and the o-tolyl rings across three key therapeutic areas: oncology, mycology, and kinase inhibition. We will present comparative experimental data, detail the methodologies for key biological assays, and provide visual representations of key concepts to facilitate a deeper understanding of the underlying principles.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of N-(o-tolyl)benzamides can be finely tuned by the nature and position of substituents on both aromatic rings. The following sections provide a comparative analysis of these effects.

Anticancer Activity

Substituted N-(o-tolyl)benzamides have demonstrated promising cytotoxic effects against various cancer cell lines. The SAR for this activity is often linked to the ability of these compounds to induce apoptosis or inhibit key enzymes involved in cancer progression.

Key SAR Observations for Anticancer Activity:

  • Substituents on the Benzamide Ring:

    • Electron-withdrawing groups, such as nitro (NO₂) and halogen (e.g., Cl, F) groups, on the benzamide ring can enhance anticancer activity. However, the position of these substituents is crucial. For instance, a chlorine atom or a nitro group on the benzamide ring has been shown to decrease anti-proliferative activity in some contexts[1].

    • The presence of heterocyclic moieties, such as imidazole, linked to the benzamide portion can lead to potent anticancer agents[2].

  • Substituents on the o-tolyl Ring:

    • The presence of the ortho-methyl group is a defining feature of this subclass. Its steric bulk can influence the overall conformation of the molecule, which in turn affects binding to target proteins.

    • Further substitution on the o-tolyl ring can modulate activity. For example, the introduction of additional electron-withdrawing or donating groups can alter the electronic properties and lipophilicity of the molecule, impacting its cellular uptake and target engagement.

Table 1: Comparative in vitro Anticancer Activity of Selected Substituted N-(o-tolyl)benzamide Analogs

Compound IDBenzamide Substituento-tolyl SubstituentCancer Cell LineIC₅₀ (µM)Reference
1a 2-(4,5-dicyano-1H-imidazol-2-yl)UnsubstitutedA549 (Lung)> 50[2]
1b 2-(4,5-dicyano-1H-imidazol-2-yl)4-fluoroA549 (Lung)7.5[2]
1c 2-(4,5-dicyano-1H-imidazol-2-yl)4-chloroA549 (Lung)15.2[2]
1d 2-(4,5-dicyano-1H-imidazol-2-yl)4-bromoA549 (Lung)21.8[2]
1e 2-(4,5-dicyano-1H-imidazol-2-yl)4-nitroA549 (Lung)> 50[2]

Note: Data presented is a selection from cited literature and is intended for comparative purposes.

Antifungal Activity

The N-(o-tolyl)benzamide scaffold has also been explored for its potential as antifungal agents. The mechanism of action often involves the inhibition of essential fungal enzymes or disruption of the fungal cell membrane.

Key SAR Observations for Antifungal Activity:

  • Substituents on the Benzamide Ring:

    • The introduction of a 1,2,4-oxadiazole linked to a pyridine ring on the benzamide moiety has been shown to yield compounds with good fungicidal activities[3].

    • The presence of a 4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl) group on the benzamide ring has also been associated with antifungal properties[4].

  • Substituents on the o-tolyl Ring:

    • The impact of substituents on the o-tolyl ring on antifungal activity is less systematically studied in the available literature. However, it is reasonable to assume that modifications affecting lipophilicity and steric hindrance will play a role in the compound's ability to penetrate the fungal cell wall and interact with its target.

Table 2: Comparative in vitro Antifungal Activity of Selected Substituted N-(o-tolyl)benzamide Analogs

Compound IDBenzamide Substituento-tolyl SubstituentFungal SpeciesInhibition (%) at 50 mg/LReference
2a 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)UnsubstitutedBotrytis cinerea45.5[3]
2b 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)4-methylBotrytis cinerea50.0[3]
2c 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)2-fluoroBotrytis cinerea90.5[3]

Note: Data presented is a selection from cited literature and is intended for comparative purposes.

Kinase Inhibition

The N-arylbenzamide scaffold is a well-established pharmacophore for kinase inhibitors. The amide NH often acts as a hydrogen bond donor, while the aryl rings occupy hydrophobic pockets in the ATP-binding site of kinases.

Key SAR Observations for Kinase Inhibition:

  • General Binding Mode: The benzamide core typically orients itself within the hinge region of the kinase, with the amide NH forming a crucial hydrogen bond with the backbone of a hinge residue. The benzamide and o-tolyl rings then extend into the hydrophobic front and back pockets of the ATP-binding site.

  • Substituents on the Benzamide Ring:

    • Substituents that can form additional interactions with the solvent-exposed region or the ribose-binding pocket can enhance potency and selectivity[5][6].

  • Substituents on the o-tolyl Ring:

    • The ortho-methyl group can provide a beneficial steric clash that orients the molecule favorably within the binding site of some kinases.

    • Modifications to the o-tolyl ring can be used to fine-tune selectivity. For example, introducing substituents that exploit unique features of the target kinase's binding pocket can lead to highly selective inhibitors.

Table 3: Comparative Kinase Inhibitory Activity of Selected N-arylbenzamide Analogs

Compound IDCore ScaffoldTarget KinaseIC₅₀ (nM)Reference
3a 5-substituent-N-arylbenzamideLRRK28.5[7]
3b 5-substituent-N-arylbenzamideLRRK23.2[7]

Note: Data presented is for a closely related N-arylbenzamide scaffold and is illustrative of the potential of this class of compounds as kinase inhibitors.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for the key biological assays used to evaluate the activity of substituted N-(o-tolyl)benzamides.

Synthesis of Substituted N-(o-tolyl)benzamides

A general and efficient method for the synthesis of N-substituted benzamides involves the acylation of the corresponding amine with a benzoyl chloride derivative.

Protocol: General Synthesis of N-(o-tolyl)benzamides

  • Preparation of Benzoyl Chloride: To a solution of the desired substituted benzoic acid (1 equivalent) in thionyl chloride (10 equivalents), add a catalytic amount of N,N-dimethylformamide (DMF). Reflux the mixture for 2-4 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude benzoyl chloride.

  • Amide Coupling: Dissolve the crude benzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane, THF). Cool the solution to 0 °C in an ice bath. Add a solution of the substituted o-toluidine (1 equivalent) and a base (e.g., triethylamine, pyridine; 1.2 equivalents) in the same solvent dropwise.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-(o-tolyl)benzamide derivative.

G cluster_0 Synthesis of N-(o-tolyl)benzamides Substituted\nBenzoic Acid Substituted Benzoic Acid Benzoyl\nChloride Benzoyl Chloride Substituted\nBenzoic Acid->Benzoyl\nChloride SOCl₂, DMF (cat.) Reflux N-(o-tolyl)benzamide N-(o-tolyl)benzamide Benzoyl\nChloride->N-(o-tolyl)benzamide Substituted o-toluidine Base, 0°C to rt Purified Product Purified Product N-(o-tolyl)benzamide->Purified Product Purification

Caption: General synthetic workflow for N-(o-tolyl)benzamides.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

G cluster_0 MTT Assay Workflow Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Antifungal Susceptibility Testing

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antifungal agent.

Protocol: Broth Microdilution Antifungal Assay

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Add the standardized fungal inoculum to each well. Include a positive control (a known antifungal agent), a negative control (no compound), and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.

G cluster_0 Antifungal Broth Microdilution Workflow Prepare Fungal Inoculum Prepare Fungal Inoculum Serial Dilution of Compounds Serial Dilution of Compounds Prepare Fungal Inoculum->Serial Dilution of Compounds Inoculate Plates Inoculate Plates Serial Dilution of Compounds->Inoculate Plates Incubate Incubate Inoculate Plates->Incubate Determine MIC Determine MIC Incubate->Determine MIC

Caption: Workflow for antifungal susceptibility testing.

In Vitro Kinase Inhibition Assay

A common method to assess kinase inhibition is to measure the amount of ATP consumed during the phosphorylation reaction using a luminescence-based assay.

Protocol: Kinase-Glo® Luminescent Kinase Assay

  • Kinase Reaction: Set up the kinase reaction in a 96-well plate by adding the kinase, substrate, ATP, and the test compound at various concentrations in a suitable kinase buffer. Include a "no enzyme" control and a "no inhibitor" control.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • ATP Detection: Add an equal volume of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and initiates a luminescent signal that is proportional to the amount of remaining ATP.

  • Luminescence Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal and then measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The kinase activity is inversely proportional to the luminescent signal. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

G cluster_0 Kinase Inhibition Assay Workflow Set up Kinase Reaction Set up Kinase Reaction Incubate Incubate Set up Kinase Reaction->Incubate Add Kinase-Glo® Reagent Add Kinase-Glo® Reagent Incubate->Add Kinase-Glo® Reagent Measure Luminescence Measure Luminescence Add Kinase-Glo® Reagent->Measure Luminescence Calculate IC50 Calculate IC50 Measure Luminescence->Calculate IC50

Caption: Workflow for a luminescent kinase inhibition assay.

Conclusion and Future Directions

The N-(o-tolyl)benzamide scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity, enabling the optimization of potency and selectivity against a range of targets.

Future research in this area should focus on a more systematic and comparative evaluation of substituted N-(o-tolyl)benzamide libraries against a diverse panel of biological targets. Such studies will provide a more comprehensive understanding of the SAR and facilitate the development of next-generation therapeutics with improved efficacy and safety profiles. Furthermore, the elucidation of the precise molecular interactions between these compounds and their targets through techniques such as X-ray crystallography will be invaluable for structure-based drug design efforts.

References

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. 2020 Jul 31;25(15):3500. [Link]

  • Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Molecules. 2022 Jun 20;27(12):3937. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Research J. Pharm. and Tech. 2024 Sep 28;17(9):4263-4268. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles). 2018; 8(10): 273-280. [Link]

  • Discovery of 5-substituent-N-arylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors. Bioorg Med Chem Lett. 2017 Sep 1;27(17):4073-4078. [Link]

  • Synthesis and biological evaluation of new series of benzamide derivatives containing urea moiety as sEH inhibitors. Bioorg Med Chem Lett. 2022 Aug 15:70:128805. [Link]

  • Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules. 2024 Feb 19;29(4):898. [Link]

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Front Chem. 2022; 10: 911193. [Link]

  • In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). J Biomol Struct Dyn. 2024 Sep 15:1-15. [Link]

  • European Journal of Medicinal Chemistry. Soton.ac.uk. 2024 Apr 2. [Link]

  • 2-Methyl-N-o-tolyl-benzamide. Acta Crystallogr Sect E Struct Rep Online. 2009 Dec 4;65(Pt 12):o3113. [Link]

Sources

A Spectroscopic Deep Dive: Comparative Analysis of 3-bromo-N-(2-methylphenyl)benzamide and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the myriad of analytical techniques available, spectroscopic methods, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), stand as the cornerstones of molecular characterization. This guide provides a comprehensive spectroscopic comparison of 3-bromo-N-(2-methylphenyl)benzamide and its positional analogs. By examining the subtle yet significant shifts in spectral data, we can glean invaluable insights into the influence of substituent positioning on the electronic and steric environment of these molecules. This understanding is critical for researchers engaged in the synthesis, optimization, and analysis of benzamide-based compounds, a scaffold prevalent in numerous pharmacologically active agents.

The Rationale Behind Spectroscopic Scrutiny

The choice to employ a multi-spectroscopic approach is deliberate and synergistic. IR spectroscopy provides a rapid and effective means to identify key functional groups, such as the amide N-H and C=O stretching vibrations. ¹H and ¹³C NMR spectroscopy offer a detailed map of the molecule's carbon-hydrogen framework, revealing crucial information about the chemical environment, connectivity, and stereochemistry of each atom. Finally, mass spectrometry provides the definitive molecular weight and offers clues to the molecule's structure through the analysis of its fragmentation patterns. Together, these techniques provide a self-validating system for structural confirmation and purity assessment.

The Analogs Under Investigation

To understand the impact of substituent placement, we will compare the target molecule, 3-bromo-N-(2-methylphenyl)benzamide, with a series of its positional isomers. The variation in the positions of the bromo and methyl groups allows for a systematic evaluation of their electronic and steric effects on the spectroscopic properties.

Caption: Molecular structures of the benzamide analogs under comparison.

Spectroscopic Data: A Comparative Overview

Infrared (IR) Spectroscopy Data
CompoundKey IR Absorptions (cm⁻¹)
3-bromo-N-(2-methylphenyl)benzamide N-H Stretch: ~3300 (broad), C=O Stretch (Amide I): ~1660, N-H Bend (Amide II): ~1530, Aromatic C=C Stretch: ~1600, 1480, C-N Stretch: ~1240
3-bromo-N-(3-methylphenyl)benzamide N-H Stretch: ~3300 (broad), C=O Stretch (Amide I): ~1660, N-H Bend (Amide II): ~1530, Aromatic C=C Stretch: ~1600, 1480, C-N Stretch: ~1240
3-bromo-N-(4-methylphenyl)benzamide N-H Stretch: ~3300 (broad), C=O Stretch (Amide I): ~1660, N-H Bend (Amide II): ~1530, Aromatic C=C Stretch: ~1600, 1480, C-N Stretch: ~1240
4-bromo-N-(2-methylphenyl)benzamide N-H Stretch: ~3300 (broad), C=O Stretch (Amide I): ~1658, N-H Bend (Amide II): ~1530, Aromatic C=C Stretch: ~1590, 1480, C-N Stretch: ~1240
2-bromo-N-(2-methylphenyl)benzamide N-H Stretch: ~3300 (broad), C=O Stretch (Amide I): ~1665, N-H Bend (Amide II): ~1525, Aromatic C=C Stretch: ~1590, 1475, C-N Stretch: ~1240
¹H NMR Spectroscopy Data (Expected Chemical Shifts in ppm)
CompoundAromatic ProtonsAmide N-HMethyl Protons
3-bromo-N-(2-methylphenyl)benzamide 7.2 - 8.0~8.2~2.3
3-bromo-N-(3-methylphenyl)benzamide 7.1 - 7.9~8.2~2.4
3-bromo-N-(4-methylphenyl)benzamide 7.1 - 7.9~8.2~2.3
4-bromo-N-(2-methylphenyl)benzamide 7.2 - 7.8~8.2~2.3
2-bromo-N-(2-methylphenyl)benzamide 7.2 - 7.8~8.3~2.3
¹³C NMR Spectroscopy Data (Expected Chemical Shifts in ppm)
CompoundAromatic CarbonsAmide C=OMethyl Carbon
3-bromo-N-(2-methylphenyl)benzamide 120 - 140~165~18
3-bromo-N-(3-methylphenyl)benzamide 120 - 140~165~21
3-bromo-N-(4-methylphenyl)benzamide 120 - 140~165~21
4-bromo-N-(2-methylphenyl)benzamide 120 - 140~165~18
2-bromo-N-(2-methylphenyl)benzamide 120 - 140~166~18
Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
3-bromo-N-(2-methylphenyl)benzamide 290/292 (M⁺/M⁺+2)183/185 ([BrC₆H₄CO]⁺), 106 ([C₆H₄CH₃NH]⁺), 91 ([C₇H₇]⁺), 77 ([C₆H₅]⁺)
3-bromo-N-(3-methylphenyl)benzamide 290/292 (M⁺/M⁺+2)183/185 ([BrC₆H₄CO]⁺), 106 ([C₆H₄CH₃NH]⁺), 91 ([C₇H₇]⁺), 77 ([C₆H₅]⁺)[7]
3-bromo-N-(4-methylphenyl)benzamide 290/292 (M⁺/M⁺+2)183/185 ([BrC₆H₄CO]⁺), 106 ([C₆H₄CH₃NH]⁺), 91 ([C₇H₇]⁺), 77 ([C₆H₅]⁺)
4-bromo-N-(2-methylphenyl)benzamide 290/292 (M⁺/M⁺+2)183/185 ([BrC₆H₄CO]⁺), 106 ([C₆H₄CH₃NH]⁺), 91 ([C₇H₇]⁺), 77 ([C₆H₅]⁺)
2-bromo-N-(2-methylphenyl)benzamide 290/292 (M⁺/M⁺+2)211 ([M-Br]⁺), 183/185 ([BrC₆H₄CO]⁺), 106 ([C₆H₄CH₃NH]⁺), 91 ([C₇H₇]⁺), 77 ([C₆H₅]⁺)

Interpretation of Spectroscopic Trends

Infrared Spectroscopy

The IR spectra of all the analogs are expected to be broadly similar, dominated by the characteristic absorptions of the amide functional group.[1][5][6] The N-H stretching vibration typically appears as a broad band around 3300 cm⁻¹ due to hydrogen bonding in the solid state. The most intense band in the spectrum is the C=O stretching vibration, also known as the Amide I band, which is expected around 1660 cm⁻¹. The N-H bending vibration, or Amide II band, is found near 1530 cm⁻¹.[5]

The position of the bromo and methyl substituents is not expected to cause large shifts in these fundamental amide frequencies. However, subtle electronic effects can be transmitted through the aromatic rings. For instance, the position of the electron-withdrawing bromine atom on the benzoyl ring can slightly influence the C=O bond polarity and thus its stretching frequency. A bromine atom in the ortho or para position might lead to a slight increase in the C=O stretching frequency compared to the meta position due to resonance effects.

¹H and ¹³C NMR Spectroscopy

The NMR spectra are highly sensitive to the electronic environment of the nuclei, and thus provide a more detailed picture of the structural differences between the isomers.

  • Aromatic Region: The chemical shifts and coupling patterns of the aromatic protons and carbons are most informative. In general, aromatic protons resonate between 7.0 and 8.5 ppm.[4] The electron-withdrawing bromine atom will deshield adjacent protons, shifting them downfield. Conversely, the electron-donating methyl group will shield adjacent protons, shifting them upfield. The complexity of the splitting patterns in the aromatic region can also help distinguish between the isomers. For example, a para-substituted ring often gives rise to a more symmetrical and simpler pattern (two doublets) than an ortho- or meta-substituted ring.[12][13]

  • Amide N-H Proton: The amide proton is typically a broad singlet in the range of 8.0-8.5 ppm. Its chemical shift can be influenced by hydrogen bonding and the electronic nature of the substituents.

  • Methyl Protons: The methyl protons will appear as a singlet around 2.3-2.4 ppm. The exact chemical shift will be subtly influenced by the overall electronic environment of the molecule.

  • ¹³C NMR: The principles of shielding and deshielding also apply to the ¹³C NMR spectra. The carbons directly attached to the bromine atom will be significantly deshielded. The number of distinct signals in the aromatic region can also be a key indicator of the substitution pattern. For instance, a para-disubstituted benzene ring will show fewer signals than a meta- or ortho-disubstituted ring due to symmetry.[2]

Mass Spectrometry

The mass spectra of these bromo-substituted benzamides will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance. This results in two peaks of almost equal intensity separated by 2 m/z units (M⁺ and M⁺+2).[14]

The fragmentation patterns will be influenced by the positions of the substituents. A common fragmentation pathway for amides is the cleavage of the amide bond. For these N-arylbenzamides, this would lead to the formation of a benzoyl cation ([XC₆H₄CO]⁺) and an anilino radical or cation. The mass of the benzoyl cation will be indicative of the substitution on the benzoyl ring. For example, both 3-bromo- and 4-bromo- substituted analogs would yield a fragment at m/z 183/185.

Another important fragmentation is the cleavage of the C-N bond, leading to the formation of an anilinium-type ion. The position of the methyl group on the aniline ring will not change the mass of this fragment, which is expected at m/z 106.

Interestingly, for the 2-bromo-N-(2-methylphenyl)benzamide isomer, a "proximity effect" or "ortho effect" may be observed, where the loss of the bromine atom is particularly favorable due to intramolecular cyclization of the molecular ion.[15][16][17] This would result in a significant [M-Br]⁺ peak at m/z 211, which would be much less prominent or absent in the meta and para isomers.

Experimental Methodologies

The following are generalized protocols for the spectroscopic analysis of benzamide analogs. Specific parameters may need to be optimized based on the instrumentation and the specific properties of the compound.

Synthesis of Analogs

The benzamide analogs can be synthesized via the Schotten-Baumann reaction, which involves the acylation of the corresponding substituted aniline with the appropriate substituted benzoyl chloride in the presence of a base, such as aqueous sodium hydroxide.[5]

Caption: General workflow for the synthesis of benzamide analogs.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is intimately mixed with dry potassium bromide (100-200 mg) in an agate mortar and pestle. The mixture is then pressed into a transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a sufficient number of scans (e.g., 16-64) are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)
  • Sample Introduction: For volatile and thermally stable compounds like these benzamides, direct insertion probe (DIP) or gas chromatography (GC) can be used to introduce the sample into the ion source of the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common method for these types of molecules. The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The spectroscopic analysis of 3-bromo-N-(2-methylphenyl)benzamide and its positional isomers provides a powerful illustration of how subtle changes in molecular structure manifest in distinct spectral fingerprints. While a complete experimental dataset for every analog remains elusive in the public domain, the principles outlined in this guide allow for a robust theoretical comparison. The predictable shifts in NMR, the subtle variations in IR, and the characteristic fragmentation patterns in MS collectively offer a comprehensive toolkit for the structural elucidation of these and similar benzamide derivatives. For researchers in the pharmaceutical and chemical sciences, a thorough understanding of these spectroscopic nuances is not merely an academic exercise but a fundamental requirement for the confident characterization and development of new molecular entities.

References

  • Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. J-Stage. [Link]

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. Molecules. [Link]

  • Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder. [Link]

  • Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives. SciSpace. [Link]

  • ortho, meta, para patterns on h nmr. YouTube. [Link]

  • Interpretation of organic compounds by IR, NMR and Mass Spectrometry. Slideshare. [Link]

  • Photochemistry of para substituted benzanilides in solution: Preparative and mechanistic studies. The University of Groningen research portal. [Link]

  • How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum? ResearchGate. [Link]

  • Proximity Effects in Mass Spectra of Benzanilides. PubMed. [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. University of Colorado Boulder. [Link]

  • 2-Bromo-N-(2-methylphenyl)propanamide. PubChem. [Link]

  • Proximity Effects in Mass Spectra of Benzanilides. ResearchGate. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-River Falls. [Link]

  • Proximity Effects in Mass Spectra of Benzanilides. PMC. [Link]

  • N-(2-Bromo-4-methylphenyl)benzamide. PubChem. [Link]

  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. [Link]

  • Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Maricopa Open Digital Press. [Link]

  • Benzamide, N-(3-methylphenyl)-3-bromo-. NIST WebBook. [Link]

  • Benzamide, 4-bromo-N-ethyl-N-methyl-. PubChem. [Link]

  • Benzamide, N-(2-iodo-4-methylphenyl)-4-bromo-. NIST WebBook. [Link]

  • Analysis of organic compounds-IR, NMR and MS. VCE CHEMISTRY PREVIOUS STUDY DESIGN- 2016. [Link]

  • Benzamide, N-(4-bromophenyl)-4-methyl-. NIST WebBook. [Link]

  • Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]

  • Benzamide, 3-bromo-N-benzyl-N-ethyl-. SpectraBase. [Link]

  • Mass Spectrometry Fragmentation Patterns. HSC Chemistry. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL). Save My Exams. [Link]

  • (3-Bromo-4-methylphenyl)methanamine. PubChem. [Link]

  • 4-Bromo-N-phenylbenzamidoxime. PMC. [Link]

  • N-(3-Methylphenyl)benzamide. PMC. [Link]

  • 3-Bromo-4-methyl-benzoic acid. SpectraBase. [Link]

  • A metal-free approach for the synthesis of amides/esters with pyridinium salts of phenacyl bromides. Beilstein Journals. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Singh-Javed/4279c2a647167688c2f1f4b00570b5d5d81b37f4]([Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • Benzamide, 2-bromo-N-ethyl-N-3-methylbutyl-. SpectraBase. [Link]

  • Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

  • Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. ResearchGate. [Link]

  • Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study. ResearchGate. [Link]

  • Targeted synthesis of a positional isomer of aromatic N-methyl N-confused corrole and its organocopper(iii) complex. Chemical Communications. [Link]

  • 4-Bromo-N-phenylbenzamide. PMC. [Link]

  • 2-bromo-N-(4-methylphenyl)propanamide Properties. CompTox Chemicals Dashboard. [Link]

Sources

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